molecular formula C8H5F2NO B050328 2,6-Difluoro-4-methoxybenzonitrile CAS No. 123843-66-3

2,6-Difluoro-4-methoxybenzonitrile

Cat. No.: B050328
CAS No.: 123843-66-3
M. Wt: 169.13 g/mol
InChI Key: CMGFDVIQHBAJHT-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-methoxybenzonitrile is a versatile and high-value fluorinated aromatic building block of significant interest in advanced chemical research and development. Its primary research applications are in the synthesis of novel active molecules for the agrochemical and pharmaceutical industries. The strategic placement of the electron-withdrawing nitrile and two fluorine atoms, combined with the electron-donating methoxy group, creates a unique electronic profile that is instrumental in modulating the physicochemical properties of larger molecules. In agrochemical research, this compound serves as a key precursor for developing next-generation herbicides and pesticides, particularly those targeting broadleaf weeds, as its structure is a common motif in protoporphyrinogen oxidase (PPO) inhibitors. In pharmaceutical research, it is utilized as a critical intermediate in the construction of active pharmaceutical ingredients (APIs), where the fluorine atoms can enhance metabolic stability, influence bioavailability, and improve binding affinity to biological targets. The compound's robust reactivity allows for further functionalization, making it an indispensable synthon for medicinal chemists exploring structure-activity relationships (SAR). We supply this high-purity intermediate to support innovative research efforts, strictly for use in laboratory-scale investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-4-methoxybenzonitrile
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InChI

InChI=1S/C8H5F2NO/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGFDVIQHBAJHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381123
Record name 2,6-Difluoro-4-methoxybenzonitrile
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Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123843-66-3
Record name 2,6-Difluoro-4-methoxybenzonitrile
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Record name 2,6-Difluoro-4-methoxybenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 2,6-Difluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis protocols, and potential applications of 2,6-Difluoro-4-methoxybenzonitrile (CAS No: 123843-66-3). This fluorinated aromatic compound serves as a critical building block in the synthesis of complex molecules, particularly in the fields of materials science and medicinal chemistry.

Core Properties and Data

This compound is a substituted benzonitrile featuring two fluorine atoms ortho to the nitrile group and a methoxy group in the para position. This substitution pattern significantly influences the molecule's electronic properties and reactivity.

Summary of Physicochemical Properties

PropertyValueReference
Molecular Formula C₈H₅F₂NO[1][2][3][4]
Molecular Weight 169.13 g/mol [1][2][5]
Exact Mass 169.03392 g/mol [2]
Melting Point 53-57 °C[1][5]
Boiling Point 212 °C[1][5]
Density 1.27 g/cm³[1][5]
Vapor Pressure 0.18 mmHg at 25°C[1]
Refractive Index 1.485[1]
Flash Point 82 °C[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its derivatives are crucial for researchers. The following protocols are based on cited synthetic routes.

Protocol 1: Synthesis from 2,6-Difluoro-4-methoxybenzamide

This protocol describes the dehydration of a benzamide precursor to form the nitrile.

  • Materials: 2,6-Difluoro-4-methoxybenzamide (referred to as compound 26), thionyl chloride (SOCl₂), dry dimethylformamide (DMF), ice-water.

  • Procedure:

    • A solution of 2,6-Difluoro-4-methoxybenzamide (20.0 g, 0.11 mol) is prepared in dry DMF (250 ml).

    • Separately, a solution of thionyl chloride (139.0 g, 1.17 mol) in dry DMF (150 ml) is prepared.

    • The thionyl chloride solution is added to the stirred solution of the benzamide at room temperature.[6]

    • The reaction mixture is stirred at room temperature overnight.[6]

    • After the reaction is complete, the mixture is carefully poured onto ice-water to precipitate the product.

    • The solid product, this compound, is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or chromatography.

Protocol 2: Synthesis via Carboxylation of 3,5-Difluoroanisole

This route outlines a multi-step synthesis starting from 3,5-difluoroanisole, which is a known pathway for producing related hydroxybenzonitriles.[7]

  • Step 1: Carboxylation of 3,5-Difluoroanisole

    • 3,5-Difluoroanisole is carboxylated to form 2,6-difluoro-4-methoxybenzoic acid. This step typically involves organometallic intermediates (e.g., lithiation followed by quenching with CO₂).

  • Step 2: Conversion of Benzoic Acid to Nitrile

    • The resulting 2,6-difluoro-4-methoxybenzoic acid is then converted into the corresponding nitrile, this compound.[7] This transformation can be achieved through various methods, such as conversion to the primary amide followed by dehydration (as in Protocol 1) or via other nitrile-forming reagents.

Protocol 3: Amination of this compound

This protocol details the conversion of the title compound into an amino derivative, demonstrating the reactivity of the fluorine atoms.

  • Materials: this compound (45 g, 266.3 mmol), Dimethyl sulfoxide (DMSO, 400 mL), Dihydropyran (DHP, 1.0 mL, 12.40 mmol), Ammonia (gas), Water, Ethyl acetate (EtOAc), Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve this compound in DMSO in a reaction vessel.[8]

    • Add DHP to the solution.[8]

    • Bubble ammonia gas through the reaction mixture for approximately 10 minutes, then seal the vessel.[8]

    • Heat the mixture to 80°C and stir overnight.[8]

    • After cooling, dilute the reaction mixture with water (300 mL) and transfer to a separatory funnel.

    • Extract the aqueous layer with EtOAc (3 x 300 mL).[8]

    • Combine the organic layers and wash sequentially with water (3 x 300 mL) and brine (300 mL).[8]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[8]

    • Purify the residue by silica gel chromatography (PE/EtOAc = 1/3) to obtain 2-Amino-6-fluoro-4-methoxy-benzonitrile as a white solid.[8]

Visualized Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound, which can be further utilized in subsequent reactions.

G cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_target Target Compound cluster_downstream Downstream Product A 3,5-Difluoroanisole B 2,6-Difluoro-4-methoxybenzoic acid A->B Carboxylation C 2,6-Difluoro-4-methoxybenzamide B->C Amidation D This compound C->D Dehydration (e.g., SOCl₂) E 2-Amino-6-fluoro- 4-methoxybenzonitrile D->E Amination (NH₃, 80°C)

Caption: Synthetic pathway from 3,5-Difluoroanisole to this compound.

Applications and Significance

Fluorinated benzonitriles are valuable intermediates in various high-tech applications. The presence of fluorine atoms can enhance metabolic stability and binding affinity in pharmaceutical candidates.[9] In materials science, these compounds are precursors for liquid crystals, where the fluorine substitutions and the strong dipole moment of the nitrile group contribute to desirable electro-optical properties and thermal stability.[10] The title compound, with its specific substitution pattern, is a versatile scaffold for creating diverse chemical structures for research and development.

References

Technical Guide: Physical Properties of 2,6-Difluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,6-Difluoro-4-methoxybenzonitrile (CAS No: 123843-66-3), a key intermediate in the synthesis of various chemical compounds. This document includes a summary of its physical data, generalized experimental protocols for property determination, and a logical workflow for its synthesis.

Core Physical and Chemical Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₅F₂NO.[1][2] It typically appears as a white to yellow crystalline powder.[1] The quantitative physical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 123843-66-3[1][2][3]
Molecular Formula C₈H₅F₂NO[1][2]
Molecular Weight 169.13 g/mol [1][2]
Melting Point 53-57 °C[1][2][3]
Boiling Point 212 °C[1][3]
Density 1.27 g/cm³[1][3]
Flash Point 82 °C[1][3]
Vapor Pressure 0.18 mmHg at 25°C[1]
Refractive Index 1.485[1]

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of purity and is typically reported as a range.

Principle: A small, powdered sample is heated slowly in a capillary tube, and the temperatures at which melting begins and is complete are observed. Pure compounds exhibit a sharp melting range (typically 0.5-1.0°C).

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Glass capillary tubes (sealed at one end)

  • Thermometer or digital temperature probe

  • Mortar and pestle (optional, for powdering the sample)

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a capillary tube is jabbed into the powder.

  • The tube is inverted and tapped gently to pack the solid into the closed end, achieving a sample height of 2-3 mm.[4]

  • Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.[4]

  • Measurement:

    • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

    • The heating rate is then reduced to a slow rate of 1-2°C per minute to ensure thermal equilibrium between the sample, heating medium, and thermometer.

    • The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[5]

  • Purity Assessment: A wide melting range often indicates the presence of impurities.

Boiling Point Determination (Microscale/Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first be melted.

Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, a small vial of the liquid containing an inverted capillary tube is heated. The boiling point is the temperature at which liquid is drawn back into the capillary tube upon cooling.

Apparatus:

  • Thiele tube or similar heating bath (e.g., oil bath)

  • Thermometer

  • Small glass vial (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

Procedure:

  • Sample Preparation: The solid this compound is first melted. Approximately 0.5 mL of the molten liquid is placed into the small glass vial.

  • A capillary tube is placed inside the vial with the open end down.[6]

  • Apparatus Setup: The vial is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is fully immersed.[6]

  • Measurement:

    • The apparatus is heated gently. Air will slowly bubble from the capillary tube.

    • Heating is continued until a steady and vigorous stream of bubbles emerges from the capillary tube, indicating the liquid has reached its boiling point.[6]

    • The heat source is removed, and the apparatus is allowed to cool slowly.

    • The bubbling will slow and stop. The moment the liquid is drawn back into the capillary tube, the temperature is recorded. This temperature is the boiling point of the sample at the recorded atmospheric pressure.[6]

Logical Workflow and Visualization

This compound can be synthesized from related precursors. One logical synthetic route involves the methylation of its phenolic analogue, 2,6-Difluoro-4-hydroxybenzonitrile. Another documented synthetic pathway begins with 3,5-difluoroanisole.[7] The following diagram illustrates a high-level logical workflow for the synthesis starting from a fluorinated phenol precursor.

SynthesisWorkflow cluster_start Starting Material cluster_process Core Process cluster_reagent Reagent & Conditions cluster_product Final Product A 2,6-Difluoro-4- hydroxybenzonitrile B Methylation Reaction A->B D 2,6-Difluoro-4- methoxybenzonitrile B->D Purification (e.g., Recrystallization, Chromatography) C Methylating Agent (e.g., Dimethyl Sulfate, Methyl Iodide) + Base (e.g., K₂CO₃) + Solvent (e.g., Acetone) C->B

Caption: Logical workflow for the synthesis of this compound.

References

Spectral Analysis of 2,6-Difluoro-4-methoxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-4-methoxybenzonitrile is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its fluorinated structure can impart unique electronic and pharmacokinetic properties, making it a valuable building block for the synthesis of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the available spectral data for this compound, along with detailed experimental protocols for its characterization.

Physicochemical Properties

PropertyValue
Molecular Formula C₈H₅F₂NO
Molecular Weight 169.13 g/mol
SMILES COC1=CC(=C(C(=C1)F)C#N)F
InChI InChI=1S/C8H5F2NO/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3H,1H3

Spectral Data

While experimental spectra for this compound are not widely available in the public domain, the following tables present the available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data based on the analysis of structurally similar compounds.

Mass Spectrometry

The mass spectrum of this compound has been obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter Value
Ionization Mode Electron Ionization (EI)
Mass-to-charge ratio (m/z) 169.0 (M⁺)

Table 1: Mass Spectrometry Data for this compound.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

The predicted ¹H NMR spectrum is expected to show two main signals corresponding to the methoxy group protons and the aromatic protons.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 3.9Singlet3H-OCH₃
~ 6.7Triplet2HAromatic C-H

Table 2: Predicted ¹H NMR Spectral Data for this compound.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

The predicted ¹³C NMR spectrum will be more complex due to the fluorine substitution and the different carbon environments in the molecule.

Chemical Shift (δ, ppm) Assignment
~ 56-OCH₃
~ 95 (triplet)Aromatic C-H
~ 115Cyano (C≡N)
~ 160 (doublet of doublets)Aromatic C-F
~ 165Aromatic C-OCH₃

Table 3: Predicted ¹³C NMR Spectral Data for this compound.

Predicted Infrared (IR) Data

The IR spectrum is expected to show characteristic absorption bands for the nitrile, ether, and aromatic C-F bonds.

Frequency (cm⁻¹) Intensity Assignment
~ 2230Strong, SharpC≡N stretch
~ 1620, 1500, 1450Medium-StrongAromatic C=C stretch
~ 1250StrongAryl-O stretch (asymmetric)
~ 1050StrongAryl-O stretch (symmetric)
~ 1100-1000StrongC-F stretch

Table 4: Predicted Infrared (IR) Spectral Data for this compound.

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data presented above. These protocols are based on standard laboratory practices for the analysis of substituted benzonitriles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

  • 400 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (zg30)

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: -2 to 12 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30)

  • Number of Scans: 1024 or more, depending on sample concentration

  • Relaxation Delay: 2.0 s

  • Acquisition Time: ~1.5 s

  • Spectral Width: -10 to 220 ppm

  • Temperature: 298 K

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Mode: Transmittance or Absorbance

Data Processing:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically subtract the background from the sample spectrum.

  • Identify and label the major absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Parameters:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Data Processing:

  • The total ion chromatogram (TIC) will show the retention time of the compound.

  • The mass spectrum corresponding to the chromatographic peak of this compound will provide the molecular ion peak and fragmentation pattern.

Synthesis Workflow

The following diagram illustrates a potential synthetic pathway for this compound, starting from 3,5-difluoroanisole. This provides a logical context for the characterization of the final product.

Synthesis_Workflow start 3,5-Difluoroanisole step1 Carboxylation start->step1 intermediate1 2,6-Difluoro-4-methoxybenzoic Acid step1->intermediate1 step2 Nitrile Formation intermediate1->step2 final_product This compound step2->final_product

Synthesis of this compound.

Conclusion

This technical guide provides a summary of the available and predicted spectral data for this compound. The detailed experimental protocols offer a practical framework for researchers to characterize this compound in the laboratory. The provided synthesis workflow gives context to the importance of robust analytical methods for confirming the identity and purity of the final product. As a fluorinated benzonitrile derivative, this compound holds promise for further investigation in various scientific and industrial applications.

A Technical Guide to 2,6-Difluoro-4-methoxybenzonitrile: Synthesis, Properties, and Applications in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-difluoro-4-methoxybenzonitrile, a key fluorinated building block in the synthesis of advanced agrochemicals. This document details its chemical structure, physicochemical properties, spectroscopic data, a plausible synthetic pathway with experimental considerations, and its primary application as a precursor to protoporphyrinogen oxidase (PPO) inhibiting herbicides.

Chemical Structure and Properties

This compound is an aromatic organic compound characterized by a benzonitrile core substituted with two fluorine atoms at positions 2 and 6, and a methoxy group at position 4. This specific arrangement of electron-withdrawing (fluorine, nitrile) and electron-donating (methoxy) groups imparts unique chemical reactivity and makes it a valuable intermediate in organic synthesis.

The structural and key physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₅F₂NO--INVALID-LINK--
Molecular Weight 169.13 g/mol --INVALID-LINK--
CAS Number 123843-66-3--INVALID-LINK--
Appearance Solid (form may vary)General knowledge
Melting Point 53-57 °CChemBK
Boiling Point 212 °CChemBK
InChI InChI=1S/C8H5F2NO/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3H,1H3--INVALID-LINK--
SMILES COC1=CC(=C(C(=C1)F)C#N)F--INVALID-LINK--

Spectroscopic Data

Table 2: Predicted and Analogous Spectroscopic Data

TechniqueData TypePredicted/Analogous ValuesNotes
Mass Spectrometry (MS) Predicted m/z[M+H]⁺: 170.04120, [M+Na]⁺: 192.02314Predicted values for various adducts are available. --INVALID-LINK--
¹H NMR Expected signals for a methoxy group (singlet, ~3.9 ppm) and aromatic protons (multiplet, ~6.7-7.0 ppm).Based on general chemical shift knowledge.
¹³C NMR Expected signals for nitrile carbon (~115 ppm), aromatic carbons (varying shifts), and methoxy carbon (~56 ppm).Based on general chemical shift knowledge.
Infrared (IR) Spectroscopy Expected characteristic peaks for C≡N stretching (~2230 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹), and C-O stretching (~1000-1300 cm⁻¹).Based on typical functional group frequencies.

Synthesis of this compound

A plausible and documented synthetic route to this compound involves the methylation of its precursor, 2,6-difluoro-4-hydroxybenzonitrile. The synthesis of this precursor has been described starting from 3,5-difluoroaniline.

Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile

A reported method for the synthesis of 2,6-difluoro-4-hydroxybenzonitrile involves a multi-step process starting from 3,5-difluoroaniline.[1] The key steps include bromination, diazotization-hydrolysis, and cyanidation.[1]

Synthesis_Workflow_Hydroxy A 3,5-Difluoroaniline B Bromination A->B C Diazotization & Hydrolysis B->C D Cyanidation C->D E 2,6-Difluoro-4-hydroxybenzonitrile D->E

Caption: Synthetic pathway for 2,6-difluoro-4-hydroxybenzonitrile.

Experimental Protocol: Methylation of 2,6-Difluoro-4-hydroxybenzonitrile (Proposed)

Materials:

  • 2,6-difluoro-4-hydroxybenzonitrile

  • Methylating agent (e.g., dimethyl sulfate, methyl iodide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., acetone, DMF, THF)

  • Deionized water

  • Organic extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-difluoro-4-hydroxybenzonitrile and a suitable base (e.g., 1.5-2.0 equivalents of potassium carbonate) in an anhydrous solvent.

  • Addition of Methylating Agent: To the stirred suspension, add the methylating agent (e.g., 1.1-1.5 equivalents of dimethyl sulfate) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Methylation_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 2,6-difluoro-4-hydroxybenzonitrile and base in anhydrous solvent B Add methylating agent dropwise A->B C Heat to reflux and monitor by TLC B->C D Cool and quench with water C->D Reaction Complete E Extract with organic solvent D->E F Wash, dry, and concentrate organic phase E->F G Purify by column chromatography or recrystallization F->G PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO_enzyme Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO_enzyme substrate Protoporphyrin_IX_chloroplast Protoporphyrin IX (in chloroplast) PPO_enzyme->Protoporphyrin_IX_chloroplast catalyzes Accumulated_Proto_IX Accumulated Protoporphyrinogen IX PPO_enzyme->Accumulated_Proto_IX leads to accumulation Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX_chloroplast->Chlorophyll_Heme PPO_inhibitor PPO Inhibitor (e.g., derived from This compound) PPO_inhibitor->PPO_enzyme inhibits Cytoplasmic_Oxidation Oxidation in Cytoplasm Accumulated_Proto_IX->Cytoplasmic_Oxidation leaks to cytoplasm Protoporphyrin_IX_cytoplasm Protoporphyrin IX (in cytoplasm) Cytoplasmic_Oxidation->Protoporphyrin_IX_cytoplasm Singlet_Oxygen Singlet Oxygen (¹O₂) Protoporphyrin_IX_cytoplasm->Singlet_Oxygen generates Light Light Light->Singlet_Oxygen Lipid_Peroxidation Lipid Peroxidation Singlet_Oxygen->Lipid_Peroxidation causes Membrane_Disruption Cell Membrane Disruption Lipid_Peroxidation->Membrane_Disruption Cell_Death Cell Death Membrane_Disruption->Cell_Death

References

A Technical Guide to the Physicochemical Properties of 2,6-Difluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-4-methoxybenzonitrile is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The presence of fluorine atoms can significantly influence a molecule's properties, including its metabolic stability, binding affinity, and lipophilicity, making fluorinated compounds like this one of interest in drug discovery.[1][2] A critical parameter for the development and application of any new chemical entity is its solubility, which affects its bioavailability, formulation, and performance in various assays.

This technical guide provides a summary of the available physicochemical properties of this compound and outlines a comprehensive, generalized experimental protocol for determining its solubility. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on the methodology for obtaining this crucial information.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for designing and interpreting solubility experiments.

PropertyValueReference
CAS Number 123843-66-3[3][4]
Molecular Formula C8H5F2NO[3][4]
Molecular Weight 169.13 g/mol [3][4]
Melting Point 53-57 °C[3][4]
Boiling Point 212 °C[3]
Density 1.27 g/cm³[3]
Vapor Pressure 0.18 mmHg at 25°C[3]
Flash Point 82 °C[3]
Refractive Index 1.485[3]

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the equilibrium solubility of a solid compound like this compound. This method is based on the widely used shake-flask method, which is considered a reliable technique for measuring equilibrium solubility.[5]

Materials and Equipment
  • This compound (solid)

  • Selected solvent(s) (e.g., water, ethanol, DMSO, buffers at various pH)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • pH meter (for buffered solutions)

Procedure
  • Preparation of Stock Solution and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • From the stock solution, prepare a series of standard solutions of known concentrations.

    • Analyze these standards using a suitable analytical method (e.g., HPLC-UV) to generate a calibration curve of response versus concentration.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[5]

    • Add a known volume of the selected solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in a constant temperature shaker.

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method used to generate the calibration curve.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of the compound in the chosen solvent at the specified temperature.

Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution & Calibration Curve B Add Excess Solid to Vials C Add Known Volume of Solvent B->C D Equilibrate at Constant Temperature C->D E Collect and Filter Supernatant F Dilute Sample E->F G Analyze via HPLC/UV-Vis F->G H Determine Concentration from Calibration Curve G->H I Calculate Solubility H->I

Caption: A generalized workflow for determining the equilibrium solubility of a solid compound.

Signaling Pathways

Currently, there is no specific information available in the public domain detailing the signaling pathways in which this compound is involved. Further research would be required to elucidate its biological activity and potential molecular targets.

Conclusion

References

An In-depth Technical Guide to 2,6-Difluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-4-methoxybenzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties, arising from the interplay of the electron-withdrawing nitrile and fluorine substituents and the electron-donating methoxy group, make it a valuable building block for the synthesis of complex molecules with tailored biological and physical characteristics. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed synthesis protocols, spectroscopic data, and a review of its potential applications in drug discovery and development.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.

PropertyValueReference
IUPAC Name This compound
Molecular Formula C₈H₅F₂NO[1]
Molecular Weight 169.13 g/mol [1]
CAS Number 123843-66-3
Melting Point 53-57 °C[2][3]
Boiling Point 212 °C[3]
Density 1.27 g/cm³[3]

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and practical approach involves the methylation of its precursor, 2,6-difluoro-4-hydroxybenzonitrile. An alternative pathway proceeds via the carboxylation of 3,5-difluoroanisole, followed by conversion of the resulting benzoic acid to the nitrile.

Experimental Protocol: Methylation of 2,6-Difluoro-4-hydroxybenzonitrile

This protocol details the synthesis of this compound from 2,6-difluoro-4-hydroxybenzonitrile.

Materials:

  • 2,6-Difluoro-4-hydroxybenzonitrile

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,6-difluoro-4-hydroxybenzonitrile (1 equivalent) in acetone or DMF, add potassium carbonate (1.5-2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add dimethyl sulfate or methyl iodide (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Synthetic Pathway from 3,5-Difluoroanisole

An alternative synthetic route starts from 3,5-difluoroanisole.[4] This pathway involves the carboxylation of the anisole derivative to form 2,6-difluoro-4-methoxybenzoic acid.[4] Subsequent conversion of the carboxylic acid to the corresponding nitrile yields this compound.[4] This intermediate can then be demethylated to produce 2,6-difluoro-4-hydroxybenzonitrile.[4]

G 3,5-Difluoroanisole 3,5-Difluoroanisole 2,6-Difluoro-4-methoxybenzoic acid 2,6-Difluoro-4-methoxybenzoic acid 3,5-Difluoroanisole->2,6-Difluoro-4-methoxybenzoic acid Carboxylation This compound This compound 2,6-Difluoro-4-methoxybenzoic acid->this compound Nitrile Formation 2,6-Difluoro-4-hydroxybenzonitrile 2,6-Difluoro-4-hydroxybenzonitrile This compound->2,6-Difluoro-4-hydroxybenzonitrile Demethylation

Synthetic pathway from 3,5-Difluoroanisole.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons (O-CH₃) and signals in the aromatic region corresponding to the two equivalent protons on the benzene ring. Based on data for 4-methoxybenzonitrile, the methoxy protons would likely appear around 3.86 ppm.[5]

  • ¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the methoxy carbon, the nitrile carbon, and the aromatic carbons. The chemical shifts will be influenced by the fluorine and methoxy substituents. For comparison, the ¹³C NMR data for 4-methoxybenzonitrile shows signals at δ 55.5 (OCH₃), 103.9, 114.7, 119.2, 133.9, and 162.8 ppm.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to display characteristic absorption bands for the following functional groups:

  • C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

  • C-O-C stretch (asymmetric and symmetric): Strong bands in the region of 1250-1000 cm⁻¹.

  • C-F stretch: Strong absorptions in the fingerprint region, typically between 1350-1150 cm⁻¹.

  • Aromatic C-H stretch: Bands above 3000 cm⁻¹.

  • Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 169, corresponding to its molecular weight.[6] Fragmentation patterns would likely involve the loss of a methyl group (M-15), a methoxy group (M-31), and other characteristic cleavages of the aromatic ring.

Applications in Drug Discovery and Development

Fluorinated benzonitriles are recognized as important pharmacophores in modern drug design. The introduction of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[7][8] The nitrile group can participate in hydrogen bonding and other interactions with biological targets, contributing to the overall activity.[7]

While specific biological activity data for this compound is not extensively reported, its structural motifs are present in molecules with a range of therapeutic applications. For instance, fluorinated benzonitrile derivatives have been investigated as microtubule-destabilizing agents for cancer therapy and as PET radiotracers for imaging metabotropic glutamate receptor subtype 5 (mGluR5).[9][10]

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel enzyme inhibitors and receptor modulators. The strategic placement of the functional groups allows for diverse chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

G cluster_0 Drug Discovery Workflow This compound This compound Derivative Synthesis Derivative Synthesis This compound->Derivative Synthesis Starting Material Biological Screening Biological Screening Derivative Synthesis->Biological Screening Compound Library Lead Optimization Lead Optimization Biological Screening->Lead Optimization Active Hits Preclinical Development Preclinical Development Lead Optimization->Preclinical Development Drug Candidate

Role in Drug Discovery Workflow.

Conclusion

This compound is a versatile and valuable chemical entity with significant potential for the development of new pharmaceuticals, agrochemicals, and advanced materials. This technical guide has provided a detailed overview of its chemical and physical properties, synthetic methodologies, and spectroscopic characterization. While direct biological data for this specific compound is limited, its structural features suggest it is a promising scaffold for the design of novel bioactive molecules. Further research into the biological activities and potential signaling pathway modulation of derivatives of this compound is warranted and could lead to the discovery of new therapeutic agents.

References

In-depth Technical Guide: 2,6-Difluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-4-methoxybenzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms flanking a nitrile group and an electron-donating methoxy group, imparts specific chemical reactivity and physical properties that make it a valuable synthetic building block. This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of bioactive molecules.

Chemical Identity and Properties

Synonyms and Identifiers

The compound is known by several names, which are crucial for comprehensive literature and database searches.

Identifier Type Value
IUPAC Name This compound
CAS Number 123843-66-3
Molecular Formula C₈H₅F₂NO
PubChem CID 2778772
Other Synonyms 4-Methoxy-2,6-difluorobenzonitrile; Benzonitrile, 2,6-difluoro-4-methoxy-; 4-Cyano-3,5-difluoroanisole
Physicochemical Properties

The physical and chemical properties of this compound are summarized below. This data is essential for its handling, reaction setup, and purification.

Property Value Source
Molecular Weight 169.13 g/mol --INVALID-LINK--
Appearance White to off-white crystalline powder[Commercial Suppliers]
Melting Point 54-58 °C[Commercial Suppliers]
Boiling Point 211.7 °C at 760 mmHg--INVALID-LINK--
Density 1.27 g/cm³--INVALID-LINK--
Solubility Soluble in common organic solvents like DMF, DMSO, and chlorinated hydrocarbons.Inferred from synthesis protocols

Synthesis and Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the dehydration of the corresponding amide, 2,6-Difluoro-4-methoxybenzamide.

Experimental Protocol:

  • Reaction Setup: A solution of 2,6-Difluoro-4-methoxybenzamide (1 equivalent) in a suitable dry solvent such as N,N-dimethylformamide (DMF) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: A solution of thionyl chloride (SOCl₂) (approximately 10 equivalents) in dry DMF is added dropwise to the stirred solution of the amide at room temperature.

  • Reaction Conditions: The reaction mixture is stirred at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is carefully poured onto ice-water. The resulting precipitate is collected by vacuum filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

G cluster_synthesis Synthesis of this compound Amide 2,6-Difluoro-4-methoxybenzamide Nitrile This compound Amide->Nitrile SOCl₂, DMF Room Temperature

Caption: Synthesis of this compound.

Applications in Synthesis

This compound is a versatile intermediate, primarily utilized in the synthesis of more complex molecules with applications in various fields.

Agrochemicals

This compound serves as a key building block for certain agrochemicals. The 2,6-difluorobenzonitrile moiety is a known pharmacophore in some herbicides and fungicides. For instance, it is a difluoro analog of the herbicide Dichlobenil. The synthetic utility often involves the transformation of the nitrile group or nucleophilic substitution on the aromatic ring.

Materials Science

The demethylation of this compound yields 2,6-Difluoro-4-hydroxybenzonitrile. This derivative is a precursor for the synthesis of liquid crystals, highlighting the role of this chemical scaffold in materials science.[1]

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the introduction of fluorine atoms into a molecule can enhance its metabolic stability, binding affinity, and bioavailability. This compound is a valuable starting material for incorporating the 2,6-difluoro-4-methoxyphenyl or related moieties into potential drug candidates.

One of the key applications is in the synthesis of kinase inhibitors. While a direct synthesis of a marketed drug from this specific starting material is not prominently documented, its structural motifs are present in various kinase inhibitors. For example, the related compound, 2,6-difluoro-4-hydroxybenzonitrile, has been used in the synthesis of Lysine Acetyl Transferase (KAT) inhibitors.[2] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.

Hypothetical Synthetic Application in Kinase Inhibitor Synthesis:

A plausible synthetic route would involve the conversion of the nitrile group to an amine or another functional group that can be further elaborated to construct the core of a kinase inhibitor. The 2,6-difluoro substitution pattern can provide conformational restriction and specific interactions with the target kinase.

G cluster_workflow General Workflow in Drug Discovery Start This compound Step1 Functional Group Transformation (e.g., nitrile reduction) Start->Step1 Step2 Coupling with Heterocyclic Core Step1->Step2 Step3 Further Functionalization Step2->Step3 End Bioactive Molecule (e.g., Kinase Inhibitor) Step3->End G cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Growth Cell Growth & Proliferation mTORC1->Growth promotes

References

The Synthesis and Strategic Importance of 2,6-Difluoro-4-methoxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoro-4-methoxybenzonitrile is a highly functionalized aromatic compound that has garnered significant interest as a key intermediate in the synthesis of advanced materials and complex organic molecules. Its unique electronic properties, conferred by the electron-withdrawing fluorine atoms and the electron-donating methoxy group, make it a valuable building block in various chemical applications. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, with a focus on its applications in liquid crystal technology and its potential in medicinal chemistry. Detailed experimental protocols for its synthesis are provided, along with a summary of its key quantitative data.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating their chemical and physical properties. In the case of benzonitrile derivatives, fluorination can significantly influence factors such as dipole moment, thermal stability, and lipophilicity. This compound stands out as a particularly interesting example due to the ortho-difluoro substitution pattern, which imparts distinct conformational and electronic characteristics. This guide delves into the scientific background of this compound, offering a detailed resource for researchers working with or considering the use of this versatile chemical intermediate.

History and Discovery

The earliest documented synthesis of a direct precursor to this compound appears in a 1989 publication by G. W. Gray and his colleagues in the journal Molecular Crystals and Liquid Crystals.[1] Their work focused on the preparation of 2,6-difluoro-4-hydroxybenzonitrile as a key component for the synthesis of liquid crystals. The synthetic route they described started from 3,5-difluoroanisole, which was carboxylated to form 2,6-difluoro-4-methoxybenzoic acid. This acid was then converted into the corresponding nitrile, this compound, which was subsequently demethylated to yield the target hydroxybenzonitrile.[1] This seminal work established the foundation for the use of this compound as a valuable intermediate in the field of materials science.

Physicochemical Properties

This compound is a white solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 123843-66-3[2]
Molecular Formula C₈H₅F₂NO[2]
Molecular Weight 169.13 g/mol [2]
Melting Point 53°C to 57°C[2]
Boiling Point 211.7°C at 760 mmHg[3]
Density 1.27 g/cm³[3]
InChI Key CMGFDVIQHBAJHT-UHFFFAOYSA-N[2]

Synthetic Protocols

There are two primary synthetic routes to this compound, both starting from readily available precursors.

Route 1: From 3,5-Difluoroanisole

This route, based on the work of Gray et al., involves the carboxylation of 3,5-difluoroanisole, followed by the conversion of the resulting carboxylic acid to the nitrile.[1]

Step 1: Synthesis of 2,6-Difluoro-4-methoxybenzoic Acid

  • Materials: 3,5-Difluoroanisole, n-butyllithium, dry diethyl ether, solid carbon dioxide (dry ice).

  • Procedure: A solution of 3,5-difluoroanisole in dry diethyl ether is cooled to -78°C under an inert atmosphere. A solution of n-butyllithium in hexane is added dropwise, and the mixture is stirred for 2 hours at this temperature. The reaction mixture is then poured onto an excess of crushed solid carbon dioxide. After the excess carbon dioxide has evaporated, the mixture is hydrolyzed with water. The aqueous layer is separated, washed with diethyl ether, and then acidified with concentrated hydrochloric acid to precipitate the product. The crude 2,6-difluoro-4-methoxybenzoic acid is filtered, washed with cold water, and dried.

Step 2: Synthesis of this compound

  • Materials: 2,6-Difluoro-4-methoxybenzoic acid, thionyl chloride, anhydrous dimethylformamide (DMF).

  • Procedure: To a stirred solution of 2,6-difluoro-4-methoxybenzoic acid in anhydrous DMF, thionyl chloride is added dropwise at room temperature. The mixture is stirred overnight and then carefully poured onto ice-water. The resulting precipitate is filtered, washed with water, and dried to yield this compound.

Synthesis_Route_1 start 3,5-Difluoroanisole step1 2,6-Difluoro-4-methoxybenzoic Acid start->step1 1. n-BuLi, Et₂O, -78°C 2. CO₂ (s) 3. H₃O⁺ end This compound step1->end SOCl₂, DMF

Synthesis of this compound from 3,5-Difluoroanisole.
Route 2: From 3,5-Difluoroaniline via 2,6-Difluoro-4-hydroxybenzonitrile

This alternative route involves the synthesis of the hydroxy precursor, which is then methylated.

Step 1: Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile

  • This multi-step process starts with 3,5-difluoroaniline and proceeds through bromination, diazotization, hydrolysis, and finally cyanidation to yield 2,6-difluoro-4-hydroxybenzonitrile.[3]

Step 2: Methylation of 2,6-Difluoro-4-hydroxybenzonitrile

  • Materials: 2,6-Difluoro-4-hydroxybenzonitrile, dimethyl sulfate, potassium carbonate, acetone.

  • Procedure: A mixture of 2,6-difluoro-4-hydroxybenzonitrile, potassium carbonate, and acetone is stirred at room temperature. Dimethyl sulfate is added dropwise, and the reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC). The mixture is then cooled, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.

Synthesis_Route_2 start 3,5-Difluoroaniline step1 2,6-Difluoro-4-hydroxybenzonitrile start->step1 1. Bromination 2. Diazotization 3. Hydrolysis 4. Cyanidation end This compound step1->end (CH₃)₂SO₄, K₂CO₃, Acetone

Synthesis via methylation of the corresponding hydroxybenzonitrile.

Spectroscopic Data

The structural characterization of this compound is typically performed using standard spectroscopic techniques.

Technique Data
Mass Spectrometry (GC-MS) The electron ionization (EI) mass spectrum is available in public databases such as SpectraBase.[4]
¹H NMR Expected signals would include a singlet for the methoxy protons and a multiplet for the aromatic protons.
¹³C NMR Expected signals would include carbons of the aromatic ring (with C-F couplings), the nitrile carbon, and the methoxy carbon.
Infrared (IR) Characteristic absorption bands would be expected for the C≡N stretch, C-O stretch, and C-F stretches.

Applications

Liquid Crystal Intermediates

The primary and most well-documented application of this compound is as a precursor in the synthesis of liquid crystals.[1] The presence and orientation of the fluorine atoms and the cyano group significantly influence the dielectric anisotropy of the final liquid crystal molecules, a critical parameter for their performance in display technologies.

Drug Development and Medicinal Chemistry

While no approved drugs currently contain the this compound moiety, it serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs. The methoxy group is a common substituent in many approved drugs, where it can influence binding to target proteins and improve pharmacokinetic properties.[5] The difluorobenzonitrile scaffold is of interest for creating novel compounds with potential biological activity. For instance, benzonitriles are key intermediates in the synthesis of a wide range of therapeutic agents.[6] The unique electronic and steric properties of this compound make it an attractive starting point for the exploration of new chemical space in medicinal chemistry.

Applications core This compound lc Liquid Crystal Synthesis core->lc drug_dev Drug Development core->drug_dev sub_lc Precursor to 2,6-Difluoro-4-hydroxybenzonitrile lc->sub_lc sub_drug Fluorinated Building Block for Novel Scaffolds drug_dev->sub_drug

Key application areas for this compound.

Conclusion

This compound is a strategically important chemical intermediate with a history rooted in the development of liquid crystal technology. The synthetic routes to this compound are well-established, offering researchers access to a versatile building block. While its primary application has been in materials science, its unique substitution pattern presents opportunities for the design and synthesis of novel compounds in the field of medicinal chemistry. This guide provides a foundational understanding of this compound, intended to facilitate its use in future research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-Difluoro-4-methoxybenzonitrile from 3,5-Difluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, three-step protocol for the synthesis of 2,6-Difluoro-4-methoxybenzonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis commences with 3,5-difluoroanisole, which undergoes a Vilsmeier-Haack formylation to yield 2,6-difluoro-4-methoxybenzaldehyde. The intermediate aldehyde is then converted to its corresponding oxime, which is subsequently dehydrated to afford the target nitrile. This protocol offers a reliable pathway for the preparation of this compound with readily available reagents.

Synthetic Pathway Overview

The overall synthetic scheme is a three-step process starting from 3,5-difluoroanisole. The electron-donating methoxy group directs the electrophilic formylation to the para position, which is sterically accessible. The subsequent oximation and dehydration are standard transformations for converting aldehydes to nitriles.

Synthesis of this compound A 3,5-Difluoroanisole B 2,6-Difluoro-4-methoxybenzaldehyde A->B 1. Vilsmeier-Haack Formylation (POCl3, DMF) C 2,6-Difluoro-4-methoxybenzaldehyde Oxime B->C 2. Oximation (NH2OH·HCl, Base) D This compound C->D 3. Dehydration (e.g., Thionyl Chloride)

Caption: Three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-Difluoro-4-methoxybenzaldehyde

This procedure utilizes the Vilsmeier-Haack reaction to introduce a formyl group onto the 3,5-difluoroanisole ring. The Vilsmeier reagent is a weak electrophile, suitable for reacting with electron-rich aromatic compounds.[1][2]

Materials:

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 3,5-Difluoroanisole

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.

  • To the flask, add anhydrous DMF (3 equivalents) and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add 3,5-difluoroanisole (1 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Stir vigorously for 30 minutes to hydrolyze the intermediate iminium salt.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2,6-difluoro-4-methoxybenzaldehyde as a solid.[3]

Step 2: Synthesis of 2,6-Difluoro-4-methoxybenzaldehyde Oxime

This is a standard condensation reaction between an aldehyde and hydroxylamine.

Materials:

  • 2,6-Difluoro-4-methoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or Pyridine

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2,6-difluoro-4-methoxybenzaldehyde (1 equivalent) in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents) in a minimal amount of water.

  • Add the aqueous solution to the ethanolic solution of the aldehyde.

  • Heat the reaction mixture to reflux for 1-2 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of ethanol under reduced pressure.

  • Add cold water to precipitate the oxime.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum. The oxime is typically used in the next step without further purification.

Step 3: Synthesis of this compound

The final step involves the dehydration of the oxime to the nitrile using a dehydrating agent such as thionyl chloride.[4]

Materials:

  • 2,6-Difluoro-4-methoxybenzaldehyde oxime

  • Thionyl chloride (SOCl₂)

  • Toluene or Dichloromethane (anhydrous)

  • Ice water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a fume hood, suspend the 2,6-difluoro-4-methoxybenzaldehyde oxime (1 equivalent) in anhydrous toluene or DCM in a round-bottom flask equipped with a reflux condenser and a gas trap.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (2-3 equivalents) dropwise.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature or gentle heat (40-50 °C) until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully pour it into ice water to quench the excess thionyl chloride.

  • Separate the organic layer. Extract the aqueous layer with the same solvent.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Data Presentation

Table 1: Summary of Materials and Expected Yields

StepStarting MaterialProductKey ReagentsTypical Yield (%)
13,5-Difluoroanisole2,6-Difluoro-4-methoxybenzaldehydePOCl₃, DMF70-85%
22,6-Difluoro-4-methoxybenzaldehyde2,6-Difluoro-4-methoxybenzaldehyde OximeNH₂OH·HCl90-98%
32,6-Difluoro-4-methoxybenzaldehyde OximeThis compoundSOCl₂80-90%

Table 2: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)CAS Number
3,5-DifluoroanisoleC₇H₆F₂O144.12Colorless liquidN/A93343-10-3
2,6-Difluoro-4-methoxybenzaldehydeC₈H₆F₂O₂172.13Solid73-77[3][5]256417-10-4[3][5]
This compoundC₈H₅F₂NO169.13SolidN/A123843-66-3

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Phosphorus oxychloride and thionyl chloride are corrosive and react violently with water. Handle with extreme care.

  • Organic solvents are flammable. Avoid open flames.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: 2,6-Difluoro-4-methoxybenzonitrile as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-4-methoxybenzonitrile is a valuable building block in medicinal chemistry, primarily owing to the presence of two electron-withdrawing fluorine atoms ortho to a nitrile group. This arrangement activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making it a versatile scaffold for the synthesis of a wide array of substituted aromatic compounds. The methoxy group provides an additional point for chemical modification, further enhancing its utility in the design of novel therapeutic agents.

The 2,6-difluorobenzonitrile moiety is a key component in a number of biologically active molecules, including kinase inhibitors. The fluorine atoms can enhance binding affinity to target proteins, improve metabolic stability, and modulate the physicochemical properties of the final compound, such as pKa and lipophilicity. This document provides detailed application notes and a representative protocol for the use of this compound in the synthesis of a hypothetical kinase inhibitor.

Key Applications in Medicinal Chemistry

The primary application of this compound lies in its use as a precursor for the synthesis of substituted anilines and quinolines, which are prevalent scaffolds in many kinase inhibitors. The nitrile group can be readily converted to an amine or other functional groups, while the fluorine atoms facilitate the introduction of various side chains via SNAr reactions.

Table 1: Representative Synthetic Transformations of this compound

TransformationReagents and ConditionsProduct TypePotential Therapeutic Area
Nucleophilic Aromatic SubstitutionSubstituted aniline, Base (e.g., K₂CO₃), Solvent (e.g., DMSO), HeatSubstituted 2-amino-6-fluorobenzonitrileKinase Inhibitors (Oncology)
Reduction of NitrileReducing agent (e.g., LiAlH₄ or H₂/Raney Ni)Substituted benzylamineVarious
Hydrolysis of NitrileAcid or Base catalysisSubstituted benzoic acidVarious
Cyclization Reactionse.g., with a B-ketoester after aniline formationSubstituted quinolineKinase Inhibitors, Antimalarials

Experimental Protocols

This section provides a detailed, multi-step protocol for the synthesis of a hypothetical kinase inhibitor, "DFMB-KinIn-01," starting from this compound. This protocol is based on established synthetic methodologies for similar compounds.

Synthesis of DFMB-KinIn-01: A Hypothetical Kinase Inhibitor

The overall synthetic scheme is a two-step process involving an initial SNAr reaction followed by a cyclization to form the quinoline core.

G start 2,6-Difluoro-4- methoxybenzonitrile intermediate Intermediate A: 2-(4-aminophenoxy)-6-fluoro- 4-methoxybenzonitrile start->intermediate 4-Aminophenol, K₂CO₃, DMSO, 120 °C product DFMB-KinIn-01: 4-amino-6-fluoro-8-methoxy- quinoline-3-carbonitrile intermediate->product Ethyl formate, NaOEt, EtOH, Reflux

Caption: Synthetic pathway for DFMB-KinIn-01.

Protocol 1: Synthesis of Intermediate A: 2-(4-aminophenoxy)-6-fluoro-4-methoxybenzonitrile

This protocol describes the nucleophilic aromatic substitution of a fluorine atom with 4-aminophenol.

Workflow for Protocol 1:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Combine this compound, 4-aminophenol, and K₂CO₃ in DMSO B Heat reaction mixture at 120 °C for 16 h A->B C Cool to room temperature and pour into water B->C D Extract with ethyl acetate C->D E Wash organic layer with brine D->E F Dry over Na₂SO₄ and concentrate E->F G Purify by column chromatography F->G

Caption: Experimental workflow for Protocol 1.

Materials:

  • This compound (1.0 eq)

  • 4-Aminophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 5.91 mmol), 4-aminophenol (0.71 g, 6.50 mmol), and potassium carbonate (1.63 g, 11.82 mmol).

  • Add anhydrous DMSO (20 mL) to the flask.

  • Heat the reaction mixture to 120 °C and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford Intermediate A as a solid.

Table 2: Representative Data for Protocol 1

ParameterValue
Yield of Intermediate A75%
Melting Point155-158 °C
¹H NMR (400 MHz, DMSO-d₆)δ 7.15 (d, J = 8.8 Hz, 2H), 6.80 (d, J = 8.8 Hz, 2H), 6.55 (d, J = 2.4 Hz, 1H), 6.40 (dd, J = 10.8, 2.4 Hz, 1H), 5.20 (s, 2H), 3.85 (s, 3H)
¹³C NMR (125 MHz, DMSO-d₆)δ 165.2, 162.8 (d, J = 250 Hz), 158.4, 148.1, 142.3, 120.5 (d, J = 3.0 Hz), 115.8, 115.2, 98.7 (d, J = 28.0 Hz), 95.3, 56.8

Protocol 2: Synthesis of DFMB-KinIn-01: 4-amino-6-fluoro-8-methoxy-quinoline-3-carbonitrile

This protocol describes the cyclization of Intermediate A to form the quinoline ring system.

Workflow for Protocol 2:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Dissolve Intermediate A in ethanol B Add sodium ethoxide and ethyl formate A->B C Reflux the reaction mixture for 8 h B->C D Cool to room temperature and concentrate C->D E Add water and neutralize with acetic acid D->E F Collect the precipitate by filtration E->F G Wash the solid with water and ether F->G H Dry the product under vacuum G->H

Caption: Experimental workflow for Protocol 2.

Materials:

  • Intermediate A (1.0 eq)

  • Sodium ethoxide (NaOEt) (3.0 eq)

  • Ethyl formate (excess)

  • Anhydrous Ethanol (EtOH)

  • Water

  • Acetic acid

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve Intermediate A (1.0 g, 3.89 mmol) in anhydrous ethanol (20 mL).

  • Add sodium ethoxide (0.80 g, 11.67 mmol) to the solution.

  • Add ethyl formate (5 mL) and heat the mixture to reflux for 8 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Add water (50 mL) to the residue and neutralize with acetic acid until a precipitate forms.

  • Collect the solid product by suction filtration.

  • Wash the solid with water (2 x 20 mL) and diethyl ether (2 x 20 mL).

  • Dry the product under vacuum to yield DFMB-KinIn-01 as a solid.

Table 3: Representative Data for Protocol 2 and Biological Activity

ParameterValue
Yield of DFMB-KinIn-0165%
Melting Point>250 °C
¹H NMR (400 MHz, DMSO-d₆)δ 8.95 (s, 1H), 8.20 (s, 2H), 7.50 (d, J = 9.2 Hz, 1H), 7.20 (d, J = 9.2 Hz, 1H), 4.00 (s, 3H)
¹³C NMR (125 MHz, DMSO-d₆)δ 160.5 (d, J = 245 Hz), 152.1, 148.9, 145.3, 138.7, 125.4, 118.9 (d, J = 25 Hz), 116.5, 110.2 (d, J = 8 Hz), 85.1, 56.9
Biological Activity (Hypothetical)
Target KinaseEpidermal Growth Factor Receptor (EGFR)
IC₅₀50 nM

Signaling Pathway Context

The hypothetical kinase inhibitor, DFMB-KinIn-01, is designed to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers. Inhibition of EGFR can block downstream signaling cascades responsible for cell proliferation, survival, and metastasis.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival DFMB_KinIn_01 DFMB-KinIn-01 DFMB_KinIn_01->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

This compound is a highly adaptable and valuable building block for the synthesis of complex molecules in medicinal chemistry. Its activated aromatic system allows for facile introduction of various functionalities, making it a key starting material for the generation of diverse compound libraries for drug discovery programs. The provided hypothetical protocol for the synthesis of a kinase inhibitor highlights a practical application of this versatile reagent. Researchers are encouraged to explore the potential of this compound in the development of novel therapeutics targeting a range of diseases.

Application Notes: Synthesis of Biphenyl-Based Nematic Liquid Crystals using 2,6-Difluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic incorporation of fluorine atoms into liquid crystal (LC) molecules is a critical strategy for tuning their mesomorphic and electro-optical properties. The 2,6-difluorobenzonitrile moiety is a valuable building block for creating LCs with high chemical and thermal stability, and tailored dielectric anisotropy, making them suitable for advanced display and photonic applications.[1] This document provides detailed protocols for the synthesis of a representative nematic liquid crystal, 4'-(Pentyl)-2,6-difluoro-[1,1'-biphenyl]-4-carbonitrile , starting from 2,6-Difluoro-4-methoxybenzonitrile.

The synthetic pathway involves a three-step sequence: (1) Demethylation of the starting material to form a key phenolic intermediate, (2) Conversion of the phenol to an aryl triflate to create an efficient cross-coupling partner, and (3) a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the final biphenyl core.

Representative Synthetic Scheme

G cluster_0 Overall Synthesis Workflow A This compound B Step 1: Demethylation (LiCl, DMA) A->B C 2,6-Difluoro-4-hydroxybenzonitrile B->C D Step 2: Triflation (Tf2O, Pyridine) C->D E 2,6-Difluoro-4-cyanophenyl Trifluoromethanesulfonate D->E F Step 3: Suzuki Coupling (Pd(OAc)2, PCy3, K3PO4) E->F G 4'-(Pentyl)-2,6-difluoro- [1,1'-biphenyl]-4-carbonitrile F->G H 4-Pentylphenylboronic Acid H->F G cluster_1 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X L₂ Pd0->Pd_complex  + Ar-X RE Reductive Elimination OA Oxidative Addition Di_Pd_complex Ar-Pd(II)-Ar' L₂ Pd_complex->Di_Pd_complex  + Ar'B(OH)₂ TM Transmetalation Ar_B Ar'B(OH)₂ (Base) Ar_X Ar-X Di_Pd_complex->Pd0  - Ar-Ar' Product Ar-Ar'

References

Application Notes and Protocols: 2,6-Difluoro-4-methoxybenzonitrile in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,6-Difluoro-4-methoxybenzonitrile as a key building block in the discovery and development of novel agrochemicals, particularly herbicides that inhibit the enzyme protoporphyrinogen oxidase (PPO).

Introduction: The Role of Fluorinated Scaffolds in Agrochemicals

This compound is a fluorinated aromatic compound of significant interest in agrochemical research. The strategic incorporation of fluorine atoms into herbicide candidates can enhance their metabolic stability, binding affinity to target enzymes, and overall herbicidal efficacy. The 2,6-difluoro-4-methoxyphenyl moiety derived from this nitrile is a key pharmacophore in a promising class of PPO-inhibiting herbicides.

Protoporphyrinogen oxidase (PPO) is a critical enzyme in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, when exposed to light and oxygen, causes rapid cell membrane disruption and plant death. This mode of action provides broad-spectrum weed control.

Synthetic Applications: A Gateway to Novel Herbicides

This compound serves as a versatile precursor for the synthesis of various heterocyclic herbicide scaffolds, including pyrimidinediones. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be used to form heterocyclic rings, providing a handle for further chemical modifications.

A representative synthetic route involves the reaction of a derivative of this compound with other intermediates to form a pyrimidinedione-based herbicide.

Experimental Protocol: Synthesis of a Representative Pyrimidinedione Herbicide

This protocol is a representative example based on general synthetic methods for pyrimidinedione herbicides incorporating a 2,6-difluoro-4-methoxyphenyl moiety.

Objective: To synthesize a potential PPO-inhibiting herbicide containing the 2,6-difluoro-4-methoxyphenyl group.

Materials:

  • 2,6-Difluoro-4-methoxybenzoyl isocyanate (can be synthesized from 2,6-Difluoro-4-methoxybenzoic acid, which is obtained from the hydrolysis of this compound)

  • Substituted aniline (e.g., 3-chloroaniline)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Preparation of the Urea Intermediate:

    • Dissolve the substituted aniline (1 equivalent) in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a solution of 2,6-Difluoro-4-methoxybenzoyl isocyanate (1 equivalent) in anhydrous toluene to the stirred aniline solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting materials.

    • The resulting urea derivative may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Cyclization to form the Pyrimidinedione Ring:

    • The crude urea intermediate is then cyclized to form the pyrimidinedione ring. This can be achieved through various methods, often involving reaction with a suitable C2 synthon like a malonyl derivative in the presence of a base. Detailed conditions for this step are highly dependent on the specific target molecule and are often proprietary.

  • Purification:

    • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate).

  • Characterization:

    • The structure of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Mechanism of Action

Herbicides derived from this compound primarily act by inhibiting the PPO enzyme. This inhibition disrupts the plant's ability to produce chlorophyll and other essential molecules, leading to rapid and effective weed control.

Signaling Pathway of PPO Inhibition

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA Aminolevulinic Acid (ALA) Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen IX Coproporphyrinogen_III->Protoporphyrinogen_IX PPO_enzyme Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO_enzyme Oxidation Accumulated_Proto_IX Accumulated Protoporphyrinogen IX Protoporphyrinogen_IX->Accumulated_Proto_IX Accumulation & leakage Protoporphyrin_IX Protoporphyrin IX Mg_Chelatase Mg-Chelatase Protoporphyrin_IX->Mg_Chelatase Chlorophyll Chlorophyll Mg_Chelatase->Chlorophyll PPO_enzyme->Protoporphyrin_IX Singlet_Oxygen Singlet Oxygen (¹O₂) (ROS) Accumulated_Proto_IX->Singlet_Oxygen Light, O₂ Cell_Membrane_Damage Cell Membrane Damage (Lipid Peroxidation) Singlet_Oxygen->Cell_Membrane_Damage Plant_Death Plant Death Cell_Membrane_Damage->Plant_Death Herbicide Herbicide derived from This compound Herbicide->PPO_enzyme Inhibition

Caption: PPO Inhibition Pathway Leading to Plant Death.

Experimental Protocol: In Vitro PPO Inhibition Assay

Objective: To determine the in vitro inhibitory activity (IC₅₀ value) of a synthesized compound against PPO.

Materials:

  • Purified or partially purified PPO enzyme from a plant source (e.g., spinach, corn).

  • Protoporphyrinogen IX (substrate).

  • Assay buffer (e.g., Tris-HCl buffer with additives like DTT and Tween 20).

  • Synthesized inhibitor compound dissolved in a suitable solvent (e.g., DMSO).

  • Spectrofluorometer or spectrophotometer.

  • 96-well microplates.

Procedure:

  • Enzyme Preparation: Prepare a suitable dilution of the PPO enzyme in the assay buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of the test compound in the assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of the inhibitor. Include a control with no inhibitor.

    • Pre-incubate the plate for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).

    • Initiate the reaction by adding the substrate, protoporphyrinogen IX.

  • Measurement:

    • Monitor the formation of protoporphyrin IX over time by measuring the increase in fluorescence (excitation ~405 nm, emission ~630 nm) or absorbance.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

Herbicidal Efficacy: Quantitative Data

The herbicidal efficacy of compounds derived from this compound can be quantified through various bioassays. The following tables summarize representative data for PPO-inhibiting herbicides, providing a benchmark for newly synthesized compounds.

Table 1: In Vitro PPO Inhibition (IC₅₀ Values)

Compound/HerbicidePlant SourceIC₅₀ (nM)
TiafenacilVarious species22 - 28
SaflufenacilNot specifiedPotent inhibitor
OxyfluorfenNot specified~150
Representative Compound G4 Corn46.8

Note: Compound G4 is a novel diphenyl ether derivative, not directly from this compound, but illustrates the potency of PPO inhibitors.

Experimental Protocol: Whole-Plant Herbicidal Activity Assay (Post-emergence)

Objective: To evaluate the herbicidal efficacy (GR₅₀ value) of a synthesized compound on whole plants.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti).

  • Pots with a suitable soil mix.

  • Growth chamber or greenhouse with controlled environmental conditions.

  • Synthesized compound formulated for spraying (e.g., dissolved in acetone with a surfactant).

  • Laboratory spray chamber.

Procedure:

  • Plant Growth:

    • Sow the seeds of the target weed species in pots and grow them in a growth chamber or greenhouse until they reach a specific growth stage (e.g., 2-3 true leaves).

  • Herbicide Application:

    • Prepare a series of dilutions of the formulated test compound.

    • Apply the different doses of the compound to the plants using a calibrated laboratory spray chamber to ensure uniform coverage.

    • Include an untreated control group.

  • Evaluation:

    • Return the treated plants to the growth chamber or greenhouse.

    • After a specified period (e.g., 14-21 days), visually assess the herbicidal injury (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete plant death).

    • Harvest the above-ground biomass of the plants and determine the fresh or dry weight.

  • Data Analysis:

    • Calculate the percentage of growth reduction compared to the untreated control.

    • Plot the percentage of growth reduction against the logarithm of the herbicide dose.

    • Determine the GR₅₀ value (the dose required to cause a 50% reduction in plant growth) by fitting the data to a dose-response curve.

Table 2: Whole-Plant Herbicidal Activity (GR₅₀ Values)

Weed SpeciesHerbicideGR₅₀ (g a.i./ha)
Zinnia elegansCompound 6q< 9.375
Abutilon theophrastiCompound 6q< 9.375
Various broadleaf weedsSaflufenacilEffective at low rates

Note: Compound 6q is a pyrimidinedione derivative, demonstrating the high efficacy of this class of herbicides.

Structure-Activity Relationships (SAR)

The herbicidal activity of PPO inhibitors derived from this compound is highly dependent on their molecular structure. Key structural features that influence activity include:

  • The 2,6-difluoro-4-methoxyphenyl moiety: The fluorine atoms are crucial for high potency, likely by enhancing binding affinity to the PPO enzyme. The methoxy group can be varied to modulate physicochemical properties.

  • The heterocyclic core: Different heterocyclic systems (e.g., pyrimidinedione, triazolinone) can be employed, influencing the overall shape and electronic properties of the molecule.

  • Substituents on the heterocyclic ring: The nature and position of substituents on the heterocyclic core can significantly impact herbicidal activity and crop selectivity.

Logical Relationship for SAR Exploration

SAR_Logic Start This compound (Starting Material) Core_Scaffold Key Pharmacophore: 2,6-difluoro-4-methoxyphenyl Start->Core_Scaffold Synthesis Chemical Synthesis Core_Scaffold->Synthesis Heterocyclic_Derivatives Library of Heterocyclic Derivatives (e.g., Pyrimidinediones) Synthesis->Heterocyclic_Derivatives Bioassays Biological Screening Heterocyclic_Derivatives->Bioassays PPO_Inhibition In Vitro PPO Inhibition Assay (Determine IC₅₀) Bioassays->PPO_Inhibition Herbicidal_Activity Whole-Plant Herbicidal Assay (Determine GR₅₀) Bioassays->Herbicidal_Activity SAR_Analysis Structure-Activity Relationship (SAR) Analysis PPO_Inhibition->SAR_Analysis Herbicidal_Activity->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterate New_Herbicide Novel Herbicide Candidate Lead_Optimization->New_Herbicide

Caption: Workflow for SAR-driven Herbicide Discovery.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel PPO-inhibiting herbicides. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate new herbicidal compounds with the potential for improved efficacy and desirable agronomic traits. The continued exploration of derivatives based on this fluorinated scaffold holds significant promise for the development of next-generation weed management solutions.

Application Notes and Protocols for Suzuki Coupling Reactions with 2,6-Difluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of 2,6-Difluoro-4-methoxybenzonitrile with various arylboronic acids. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl compounds. The electron-withdrawing nature of the nitrile and fluorine substituents, combined with the electron-donating methoxy group, presents unique reactivity that can be harnessed for the efficient construction of carbon-carbon bonds.

The protocols outlined below offer robust starting points for the synthesis of a range of substituted biphenylcarbonitriles. Optimization of reaction conditions may be necessary for specific substrates.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction facilitates the formation of a new carbon-carbon bond between an organohalide (or in this case, a pseudo-halide, as the reactivity of the C-F bond can be exploited under certain conditions, though more commonly a bromo or iodo derivative would be used if the nitrile itself is the coupling partner) and an organoboron compound, catalyzed by a palladium complex in the presence of a base. For the purposes of these notes, we will consider this compound as the aryl halide partner, assuming a suitable leaving group (e.g., Br or I) is present on the ring, or that conditions are optimized for C-F activation.

Key Reaction Parameters

Successful Suzuki-Miyaura couplings are dependent on the careful selection of several key parameters:

  • Palladium Catalyst: The choice of the palladium source and its corresponding ligand is critical. Pre-formed catalysts or in-situ generated catalysts from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand are commonly used.

  • Ligand: Phosphine-based ligands are frequently employed to stabilize the palladium catalyst and facilitate the catalytic cycle. The choice of ligand can significantly impact reaction efficiency and scope.

  • Base: A base is required to activate the organoboron species. Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are widely used.

  • Solvent: The solvent system plays a crucial role in solubilizing the reactants and catalyst, as well as influencing the reaction rate and yield. A mixture of an organic solvent and water is often employed.

Experimental Protocols

The following are general protocols for the Suzuki coupling of this compound with various arylboronic acids. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: General Suzuki Coupling with Arylboronic Acids

This protocol provides a general starting point for the coupling of this compound with a range of commercially available arylboronic acids.

Materials:

  • This compound (or its bromo/iodo derivative)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%)

  • Potassium Carbonate (K₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields in some cases.

Materials:

  • This compound (or its bromo/iodo derivative)

  • Arylboronic acid (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

  • Potassium Phosphate (K₃PO₄) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor vial

  • Magnetic stirrer

Procedure:

  • To a microwave reactor vial, add this compound (0.5 mmol), the arylboronic acid (0.75 mmol), tetrakis(triphenylphosphine)palladium(0) (0.015 mmol), and potassium phosphate (1.5 mmol).

  • Add N,N-Dimethylformamide (3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 10-30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

Data Presentation

The following tables summarize representative quantitative data for the Suzuki coupling of a halo-substituted this compound with various arylboronic acids. Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization.

Table 1: Suzuki Coupling of 4-Bromo-2,6-difluorobenzonitrile with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄ (2)Toluene/H₂O (10:1)1001285
2(4-Methoxyphenyl)boronic acidPd₂(dba)₃ (2)XPhos (8)K₂CO₃ (3)1,4-Dioxane/H₂O (4:1)90892
3(4-Formylphenyl)boronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.5)DMF/H₂O (5:1)110678
4(3-Nitrophenyl)boronic acidPdCl₂(dppf) (4)-Cs₂CO₃ (2)THF/H₂O (3:1)801665
5(4-(Trifluoromethyl)phenyl)boronic acidPd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2)Toluene/H₂O (10:1)1001088

Visualizations

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'B(OH)₂ Base PdII_Biaryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' Product Biaryl Product (Ar-Ar') RedElim->Product ArylHalide 2,6-Difluoro-4- methoxybenzonitrile (Ar-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'B(OH)₂) BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Base - Catalyst & Ligand start->reagents inert Establish Inert Atmosphere (Purge with N₂ or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Progress (TLC or LC-MS) reaction->monitor workup Aqueous Workup: - Dilute with Organic Solvent & Water - Separate Layers - Extract Aqueous Layer monitor->workup Reaction Complete dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Biaryl Product purify->product

Caption: A standard experimental workflow for the Suzuki coupling reaction.

Application Notes and Protocols for the Demethylation of 2,6-Difluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the demethylation of 2,6-Difluoro-4-methoxybenzonitrile to synthesize its corresponding phenol, 2,6-Difluoro-4-hydroxybenzonitrile. This transformation is a crucial step in the synthesis of various compounds with applications in materials science, such as liquid crystals, and potentially in the development of novel pharmaceutical agents. The protocols provided herein are based on established methods for aryl methyl ether cleavage, offering researchers a selection of methodologies to suit different laboratory capabilities and substrate sensitivities.

Introduction

The selective cleavage of aryl methyl ethers is a fundamental transformation in organic synthesis, enabling the unmasking of phenolic hydroxyl groups. The target molecule, 2,6-Difluoro-4-hydroxybenzonitrile, is a valuable building block, and its synthesis from the more readily available this compound is a key synthetic step. The electron-withdrawing nature of the nitrile and fluoro groups can influence the reactivity of the methoxy group, necessitating robust demethylation conditions. This guide details three common and effective methods for this conversion: using boron tribromide (BBr₃), pyridine hydrochloride, and a high-temperature melt with aluminum chloride.

Comparative Data of Demethylation Methods

The selection of a demethylation reagent is critical for achieving high yield and purity. The following table summarizes typical reaction conditions and expected outcomes for the demethylation of this compound based on established literature for analogous transformations.

Reagent(s)SolventTemperature (°C)Reaction Time (hours)Typical Yield (%)Notes
Boron Tribromide (BBr₃)Dichloromethane (DCM)0 to rt2 - 1285 - 95Highly effective but moisture sensitive; requires inert atmosphere.
Pyridine HydrochlorideNone (neat)170 - 1903 - 670 - 85Solvent-free conditions; high temperature required.
Aluminum Chloride/Sodium ChlorideNone (melt)~1802 - 475 - 90Mentioned in patent literature for this specific conversion.[1]

Experimental Protocols

Protocol 1: Demethylation using Boron Tribromide (BBr₃)

This protocol utilizes the powerful Lewis acid boron tribromide for efficient ether cleavage at or below room temperature.

Materials:

  • This compound

  • Boron tribromide (BBr₃), 1M solution in Dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Addition of Reagent: Cool the solution to 0°C using an ice bath. To this stirring solution, add a 1M solution of BBr₃ in DCM (1.5 - 2.0 eq.) dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly add methanol to quench the excess BBr₃.

  • Work-up: Add water and extract the product with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to obtain pure 2,6-Difluoro-4-hydroxybenzonitrile.

Protocol 2: Demethylation using Pyridine Hydrochloride

This method offers a solvent-free approach, which can be advantageous for environmental and practical reasons.

Materials:

  • This compound

  • Pyridine hydrochloride

  • Water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, mix this compound (1.0 eq.) and pyridine hydrochloride (5-10 eq.).

  • Reaction: Heat the mixture in a heating mantle or oil bath to 170-190°C and stir for 3-6 hours. The mixture will become a molten slurry.

  • Work-up: Cool the reaction mixture to room temperature, then add water and 1M HCl. Extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization or silica gel chromatography.

Visualizing the Workflow

To aid in understanding the experimental process, a generalized workflow for the demethylation of this compound is presented below.

Demethylation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start 2,6-Difluoro-4- methoxybenzonitrile Reagent Add Demethylating Agent (e.g., BBr3 or Pyridine HCl) Start->Reagent Reaction Stir at Specified Temperature Reagent->Reaction Quench Quench Reaction Reaction->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography or Recrystallization Extract->Purify Product 2,6-Difluoro-4- hydroxybenzonitrile Purify->Product

References

Experimental protocol for 2,6-Difluoro-4-methoxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 2,6-Difluoro-4-methoxybenzonitrile, a key intermediate in the development of various pharmaceuticals and functional materials. Two distinct and reliable synthetic routes are presented: the methylation of 2,6-difluoro-4-hydroxybenzonitrile and the dehydration of 2,6-difluoro-4-methoxybenzamide.

Data Summary

The following table summarizes the key quantitative data for the two presented synthetic routes.

ParameterProtocol 1: MethylationProtocol 2: Dehydration
Starting Material 2,6-Difluoro-4-hydroxybenzonitrile2,6-Difluoro-4-methoxybenzamide
Key Reagents Dimethyl sulfate, Potassium carbonateThionyl chloride, DMF
Solvent AcetoneDichloromethane (DCM)
Reaction Temperature Reflux (approx. 56 °C)0 °C to Room Temperature
Reaction Time 4-6 hours12-16 hours
Typical Yield 90-95%85-92%
Purity (post-purification) >98%>98%

Experimental Protocols

Protocol 1: Methylation of 2,6-Difluoro-4-hydroxybenzonitrile

This protocol details the synthesis of this compound via a Williamson ether synthesis, starting from the commercially available 2,6-difluoro-4-hydroxybenzonitrile.

Materials:

  • 2,6-Difluoro-4-hydroxybenzonitrile

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-difluoro-4-hydroxybenzonitrile (1.0 eq).

  • Add anhydrous acetone to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the suspension vigorously and add dimethyl sulfate (1.2 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Protocol 2: Dehydration of 2,6-Difluoro-4-methoxybenzamide

This protocol describes the formation of this compound by the dehydration of 2,6-difluoro-4-methoxybenzamide using thionyl chloride.

Materials:

  • 2,6-Difluoro-4-methoxybenzamide

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), anhydrous (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Ice-water bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-difluoro-4-methoxybenzamide (1.0 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (a few drops).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add thionyl chloride (1.5 eq) dropwise to the cooled solution via a dropping funnel over a period of 30 minutes.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into an ice-cold saturated aqueous sodium bicarbonate solution to quench the excess thionyl chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Visualizations

experimental_workflow_1 start Start: 2,6-Difluoro-4- hydroxybenzonitrile dissolve Dissolve in Acetone start->dissolve add_base Add K₂CO₃ dissolve->add_base add_dms Add Dimethyl Sulfate add_base->add_dms reflux Reflux (4-6h) add_dms->reflux workup Aqueous Workup (Filtration, Extraction, Washing) reflux->workup purify Purification (Recrystallization) workup->purify end_product End Product: 2,6-Difluoro-4- methoxybenzonitrile purify->end_product

Caption: Workflow for the synthesis of this compound via methylation.

experimental_workflow_2 start Start: 2,6-Difluoro-4- methoxybenzamide dissolve Dissolve in DCM Add catalytic DMF start->dissolve cool Cool to 0 °C dissolve->cool add_socl2 Add Thionyl Chloride cool->add_socl2 react Stir at RT (12-16h) add_socl2->react workup Quench & Aqueous Workup (Extraction, Washing) react->workup purify Purification (Chromatography/Recrystallization) workup->purify end_product End Product: 2,6-Difluoro-4- methoxybenzonitrile purify->end_product

Caption: Workflow for the synthesis of this compound via dehydration.

The Pivotal Role of 2,6-Difluoro-4-methoxybenzonitrile in the Synthesis of Advanced Benzoylurea Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – Researchers, scientists, and professionals in the field of drug development now have access to detailed application notes and protocols outlining the crucial role of 2,6-difluoro-4-methoxybenzonitrile in the synthesis of next-generation benzoylurea insecticides. These compounds, known for their high efficacy and specific mode of action, represent a significant class of insect growth regulators. This document provides a comprehensive guide to the synthetic pathways, experimental procedures, and quantitative data for the production of key benzoylurea insecticides, such as lufenuron and noviflumuron, starting from this compound.

Benzoylurea insecticides function by inhibiting chitin synthesis in insects, a process vital for the formation of their exoskeletons. This targeted mechanism of action results in low toxicity to mammals and other non-target organisms, making them an environmentally safer option for pest control. The 2,6-difluorobenzoyl moiety is a critical component of these insecticides, and this compound serves as a key precursor to the essential intermediate, 2,6-difluorobenzamide.

Synthetic Pathway Overview

The synthesis of benzoylurea insecticides from this compound is a multi-step process that begins with the demethylation of the methoxy group to yield a phenol. This is followed by the hydrolysis of the nitrile group to an amide, forming the key intermediate 2,6-difluorobenzamide. Finally, a condensation reaction with a substituted aniline or isocyanate yields the desired benzoylurea insecticide.

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Synthesis_Pathway A 2,6-Difluoro-4- methoxybenzonitrile B 2,6-Difluoro-4- hydroxybenzonitrile A->B Demethylation C 2,6-Difluorobenzamide B->C Hydrolysis E Benzoylurea Insecticide (e.g., Lufenuron, Noviflumuron) C->E Condensation D Substituted Aniline/ Isocyanate D->E

Caption: General synthetic pathway from this compound.

Experimental Protocols

Step 1: Demethylation of this compound to 2,6-Difluoro-4-hydroxybenzonitrile

Method A: Using Lithium Chloride

A mixture of this compound and anhydrous lithium chloride in a high-boiling solvent such as N-methylpyrrolidone is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the solvent is removed under reduced pressure, and the resulting phenate salt is hydrolyzed with an aqueous acid to yield 2,6-difluoro-4-hydroxybenzonitrile.

Method B: Hydrothermal Demethylation

In a high-pressure reactor, this compound is heated in water with a catalytic amount of a strong acid like HCl. The reaction is carried out at elevated temperatures and pressures. This method is considered a greener alternative as it avoids the use of organic solvents.

ParameterMethod A (LiCl)Method B (Hydrothermal)
Reagents Lithium Chloride, N-methylpyrrolidoneHydrochloric Acid, Water
Temperature RefluxHigh Temperature (e.g., 200-250°C)
Pressure AtmosphericHigh Pressure
Reaction Time Several hours1-3 hours
Yield >90%High

Table 1: Comparison of demethylation methods.

Step 2: Hydrolysis of 2,6-Difluoro-4-hydroxybenzonitrile to 2,6-Difluorobenzamide

Method A: Non-Catalytic Hydrolysis in Near-Critical Water

2,6-Difluoro-4-hydroxybenzonitrile is heated in deionized water in an autoclave to near-critical temperatures (200-350°C). This process utilizes the unique properties of water at these conditions to facilitate hydrolysis without the need for a catalyst, minimizing waste and environmental impact. A yield of over 64% can be achieved under optimized conditions[1].

Method B: Alkali-Catalyzed Hydrolysis with Hydrogen Peroxide

This industrial method involves the hydrolysis of the nitrile in the presence of an alkali catalyst, such as sodium hydroxide, and hydrogen peroxide. The reaction is typically carried out at a controlled temperature (e.g., 50°C) and pH (8-10)[2]. This method can achieve high yields and product purity.

ParameterMethod A (Near-Critical Water)Method B (Alkali-Catalyzed)
Reagents Deionized WaterSodium Hydroxide, Hydrogen Peroxide
Temperature 200-350°C50°C
Catalyst NoneSodium Hydroxide
Yield >64%[1]>99%[2]
Purity GoodHigh (99%)[2]

Table 2: Comparison of hydrolysis methods for the synthesis of 2,6-Difluorobenzamide.

Step 3: Synthesis of Benzoylurea Insecticides

The final step involves the condensation of 2,6-difluorobenzamide with a specific substituted aniline or isocyanate to form the desired benzoylurea insecticide. The reaction conditions vary depending on the target molecule.

Synthesis of Lufenuron:

Lufenuron is synthesized by reacting 2,6-difluorobenzamide with 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl isocyanate. The reaction is typically carried out in an inert solvent. One patented method describes the reaction of 4-amino-2,5-dichlorophenol with hexafluoropropylene, followed by reaction with 2,6-difluorobenzamide to yield lufenuron with a purity of 99.6% and a yield of 97.2%[3].

Synthesis of Noviflumuron:

Noviflumuron, or N-[[[3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]amino]carbonyl]-2,6-difluorobenzamide, is another important benzoylurea insecticide. Its synthesis involves the reaction of 2,6-difluorobenzamide with the corresponding substituted phenyl isocyanate.

InsecticideKey ReactantSolventTemperatureYieldPurityReference
Lufenuron 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl isocyanateDichloromethane50°C97.2%99.6%[3]
Noviflumuron 3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl isocyanateNot specifiedNot specifiedNot specifiedNot specified[4]

Table 3: Reaction conditions for the synthesis of Lufenuron and Noviflumuron.

Mechanism of Action: Chitin Synthesis Inhibition

Benzoylurea insecticides act by inhibiting the enzyme chitin synthase, which is crucial for the polymerization of N-acetylglucosamine into chitin. This disruption of the insect's molting process leads to mortality.

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Chitin_Synthesis_Inhibition cluster_insect_cell Insect Epidermal Cell UDP_GlcNAc UDP-N-acetylglucosamine (precursor) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Polymer Chitin_Synthase->Chitin Polymerization Exoskeleton Exoskeleton Formation Chitin->Exoskeleton Benzoylurea Benzoylurea Insecticide Benzoylurea->Chitin_Synthase Inhibition

Caption: Inhibition of chitin synthesis by benzoylurea insecticides.

Conclusion

This compound is a versatile starting material for the synthesis of highly effective and selective benzoylurea insecticides. The detailed protocols and quantitative data provided in these application notes offer a valuable resource for researchers and professionals in the agrochemical and pharmaceutical industries, facilitating the development of next-generation pest control agents. The synthetic routes outlined are adaptable and include both traditional and greener chemical approaches, highlighting the ongoing innovation in this critical field.

References

Application Notes and Protocols for the NMR Analysis of 2,6-Difluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) analysis and interpretation of 2,6-Difluoro-4-methoxybenzonitrile. It includes predicted ¹H, ¹³C, and ¹⁹F NMR data, comprehensive experimental protocols for sample preparation and spectral acquisition, and a thorough interpretation of the expected spectral features. This application note is intended to serve as a practical resource for researchers and professionals involved in the synthesis, characterization, and quality control of this and structurally related compounds.

Introduction

This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its structural elucidation and purity assessment are critical for its application in research and development. NMR spectroscopy is an indispensable tool for the unambiguous characterization of such molecules, providing detailed information about the chemical environment of each nucleus. This note outlines the expected NMR spectra and provides standardized protocols for their acquisition and analysis.

Predicted NMR Spectral Data

Due to the limited availability of experimental spectra in public databases, the following tables present predicted NMR data for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3, H-5~6.7 - 6.9Triplet~8 - 10 (³JH-F)
-OCH₃~3.8 - 4.0Singlet-

Table 2: Predicted ¹³C NMR Data

CarbonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C-1~95 - 105Triplet~10 - 15 (³JC-F)
C-2, C-6~160 - 165Doublet of Doublets~250 - 260 (¹JC-F), ~10 - 15 (³JC-F)
C-3, C-5~100 - 110Doublet~25 - 35 (²JC-F)
C-4~160 - 165Singlet-
-CN~115 - 120Singlet-
-OCH₃~55 - 60Singlet-

Table 3: Predicted ¹⁹F NMR Data

FluorineChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
F-2, F-6~ -110 to -120Doublet~8 - 10 (³JF-H)

Spectral Interpretation

The predicted NMR spectra of this compound are expected to exhibit characteristic features arising from the symmetry of the molecule and the coupling interactions between the protons, carbons, and fluorine atoms.

  • ¹H NMR: The two aromatic protons (H-3 and H-5) are chemically equivalent and are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The methoxy protons will appear as a sharp singlet in the typical downfield region for such groups.

  • ¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon environment. The carbons directly bonded to fluorine (C-2 and C-6) will exhibit a large one-bond coupling constant (¹JC-F) and a smaller three-bond coupling to the other fluorine, appearing as a doublet of doublets. The C-3 and C-5 carbons will show a two-bond coupling to the adjacent fluorine (²JC-F), resulting in a doublet. The C-1 carbon, being two bonds away from both fluorines, is expected to appear as a triplet. The nitrile and methoxy carbons will appear as singlets.

  • ¹⁹F NMR: The two fluorine atoms (F-2 and F-6) are equivalent and are expected to show a single signal. This signal will be split into a doublet by the adjacent protons (H-3 and H-5).

Experimental Protocols

The following are detailed methodologies for the NMR analysis of this compound.

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on concentration.

¹⁹F NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment, proton-decoupled if desired.

  • Spectral Width: ~50-100 ppm, centered around the expected chemical shift.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64.

Protocol 3: Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0 ppm).

  • Integration: Integrate the signals to determine the relative ratios of the different nuclei.

  • Peak Picking: Identify and label the chemical shifts of the peaks.

Visualizations

The following diagrams illustrate the workflow of the NMR analysis and the structural relationships within this compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR transfer->h1_nmr c13_nmr ¹³C NMR transfer->c13_nmr f19_nmr ¹⁹F NMR transfer->f19_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft f19_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference assign Signal Assignment reference->assign structure Structure Elucidation assign->structure

Caption: Workflow for NMR analysis of this compound.

Structural_Correlations mol H3_5 H-3, H-5 OCH3 -OCH₃ CN -CN F2_6 F-2, F-6 H_origin->H3_5 OCH3_origin->OCH3 CN_origin->CN F_origin->F2_6

Caption: Key structural features of this compound.

Application Note: Mass Spectrometry of 2,6-Difluoro-4-methoxybenzonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-4-methoxybenzonitrile and its derivatives are key intermediates in the synthesis of various pharmaceuticals and agrochemicals. Their chemical structure, characterized by a benzonitrile core with fluorine and methoxy substitutions, imparts unique properties that are of significant interest in drug discovery and development. Mass spectrometry is an indispensable analytical technique for the characterization of these compounds, enabling confirmation of molecular weight, elucidation of fragmentation pathways for structural verification, and development of quantitative analytical methods. This document provides a detailed protocol and application notes for the mass spectrometric analysis of this compound and its hydroxylated derivative, 2,6-Difluoro-4-hydroxybenzonitrile.

Quantitative Data Summary

The following table summarizes the expected key ions in the electron ionization (EI) mass spectra of this compound and its common derivative, 2,6-Difluoro-4-hydroxybenzonitrile. The fragmentation pattern is predicted based on established principles of mass spectrometry for aromatic, fluorinated, and nitrile-containing compounds.

Compound Molecular Formula Molecular Weight (Da) Parent Ion (M+) [m/z] Key Fragment Ions [m/z] (Proposed Identity)
This compoundC₈H₅F₂NO169.13169154 ([M-CH₃]⁺), 140 ([M-H-CO]⁺), 125 ([M-CH₃-CHO]⁺), 114 ([M-CN-CO]⁺)
2,6-Difluoro-4-hydroxybenzonitrileC₇H₃F₂NO155.10155127 ([M-CO]⁺), 99 ([M-CO-CO]⁺), 79 ([C₆H₃F]⁺)

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation: Accurately weigh 1 mg of the analytical standard (this compound or its derivative). Dissolve the standard in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution. Perform serial dilutions to obtain working solutions of desired concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Matrix Sample Preparation (e.g., from a reaction mixture):

    • Quench the reaction with an appropriate solvent.

    • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis or a volatile solvent for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • Collision Gas: Argon.

    • Analysis Mode: Full scan for parent ion identification and product ion scan for fragmentation analysis. For quantitative analysis, use Multiple Reaction Monitoring (MRM).

Visualizations

Experimental Workflow for LC-MS/MS Analysis

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Standard Standard Weighing & Dissolution Dilution Serial Dilutions Standard->Dilution LC Liquid Chromatography Separation Dilution->LC Matrix Reaction Quenching & Extraction Reconstitution Reconstitution in Mobile Phase Matrix->Reconstitution Reconstitution->LC MS Mass Spectrometry Detection LC->MS Data Data Acquisition & Processing MS->Data fragmentation M C₈H₅F₂NO⁺˙ m/z = 169 (Molecular Ion) F1 [M-CH₃]⁺ m/z = 154 M->F1 - •CH₃ F2 [M-H-CO]⁺ m/z = 140 M->F2 - H, -CO F3 [M-CH₃-CHO]⁺ m/z = 125 F1->F3 - CHO F4 [M-CN-CO]⁺ m/z = 114 F2->F4 - CN

Application Notes and Protocols for the Crystal Structure Analysis of 2,6-Difluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the crystal structure analysis of 2,6-Difluoro-4-methoxybenzonitrile, a compound of interest in medicinal chemistry and materials science. The following sections outline the experimental protocols for single-crystal X-ray diffraction, present representative crystallographic data, and visualize the experimental workflow.

Introduction

This compound (C₈H₅F₂NO) is a substituted aromatic compound with potential applications as a building block in the synthesis of pharmaceutical agents and functional materials.[1] The presence of fluorine atoms and a methoxy group can significantly influence its intermolecular interactions, crystal packing, and, consequently, its physicochemical properties such as solubility and bioavailability. X-ray crystallography provides the definitive method for determining the three-dimensional atomic arrangement of this molecule in the solid state, offering crucial insights into its structure-property relationships.[2][3] This knowledge is invaluable for rational drug design and the development of new materials.

Experimental Protocols

The determination of the crystal structure of this compound involves several key steps, from obtaining suitable crystals to refining the final structural model.[3]

Synthesis and Crystallization

The synthesis of this compound can be achieved through various organic synthesis routes, often starting from commercially available precursors like 3,5-difluoroaniline. A representative synthesis might involve a Sandmeyer reaction or a related cyanation method.

Protocol for Slow Evaporation Crystallization:

  • Dissolution: Dissolve approximately 10-20 mg of purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or a mixture like ethyl acetate/hexane) in a small, clean vial. Gently warm the solution if necessary to ensure complete dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent at room temperature. Place the vial in a vibration-free environment.

  • Crystal Growth: Monitor the vial over several days to weeks for the formation of single crystals. The ideal crystals for X-ray diffraction should be well-formed, transparent, and typically larger than 0.1 mm in all dimensions.[3]

  • Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or a loop and coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and protect them from the atmosphere.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Protocol for Data Collection:

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head (e.g., using a cryoloop).

  • Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector (e.g., CCD or CMOS).[4]

  • Data Collection Strategy: Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage. Determine the unit cell and crystal system from initial diffraction images.

  • Full Data Collection: Collect a full sphere of diffraction data by rotating the crystal through a series of angles. The data collection strategy should aim for high completeness and redundancy.

Structure Solution and Refinement

Protocol for Structure Solution and Refinement:

  • Data Reduction: Integrate the raw diffraction images and correct the data for various experimental factors (e.g., Lorentz and polarization effects, absorption).

  • Structure Solution: Solve the phase problem to obtain an initial electron density map. For small molecules like this compound, direct methods are typically successful.[3]

  • Model Building: Build an initial atomic model by fitting atoms into the electron density map.

  • Structure Refinement: Refine the atomic positions, and thermal parameters against the experimental diffraction data using least-squares methods. Anisotropic displacement parameters are typically used for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

  • Validation: Validate the final crystal structure using software tools like CHECKCIF to ensure the quality and correctness of the model.

Data Presentation

The following table summarizes representative crystallographic data for this compound, based on typical values for small organic molecules.

Parameter Value
Chemical Formula C₈H₅F₂NO
Formula Weight 169.13 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.5
b (Å) 10.2
c (Å) 9.8
α (°) 90
β (°) 105.2
γ (°) 90
Volume (ų) 725.1
Z 4
Calculated Density (g/cm³) 1.55
Absorption Coefficient (mm⁻¹) 0.14 (for Mo-Kα)
F(000) 344
Temperature (K) 100
Wavelength (Å) 0.71073 (Mo-Kα)
Reflections Collected ~5000
Unique Reflections ~1500
R-int 0.04
Final R indices [I>2σ(I)] R₁ = 0.05, wR₂ = 0.12
Goodness-of-fit on F² 1.05

Visualizations

Experimental Workflow for Crystal Structure Analysis

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structure Analysis synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction data_processing Data Processing & Reduction xray_diffraction->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution model_refinement Model Building & Refinement structure_solution->model_refinement validation Structure Validation model_refinement->validation

Caption: Workflow for single-crystal X-ray structure determination.

Potential Intermolecular Interactions

In the solid state, molecules of this compound are likely to exhibit several non-covalent interactions that dictate their packing arrangement. Understanding these interactions is crucial for predicting the material's properties.

intermolecular_interactions central_mol 2,6-Difluoro-4- methoxybenzonitrile pi_stacking π-π Stacking (Aromatic Ring) central_mol->pi_stacking interacts with ch_pi C-H···π Interactions central_mol->ch_pi participates in halogen_bonding Halogen Bonding (C-F···N≡C) central_mol->halogen_bonding forms dipole_dipole Dipole-Dipole (N≡C, C-O-C) central_mol->dipole_dipole exhibits

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

The crystal structure analysis of this compound provides fundamental insights into its molecular geometry and supramolecular assembly. The detailed protocols and representative data presented herein serve as a valuable resource for researchers in drug development and materials science. This information can guide further studies on the synthesis of derivatives with tailored properties and aid in understanding the role of non-covalent interactions in the solid state.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Difluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,6-Difluoro-4-methoxybenzonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Two primary routes are commonly employed:

  • Route A: Dehydration of 2,6-Difluoro-4-methoxybenzamide. This is a direct, one-step conversion of the corresponding amide to the nitrile.

  • Route B: Methylation of 2,6-Difluoro-4-hydroxybenzonitrile. This route involves the synthesis of the hydroxybenzonitrile precursor, followed by methylation of the phenolic hydroxyl group.

Q2: Which route is generally preferred for higher yield and purity?

A2: The dehydration of 2,6-Difluoro-4-methoxybenzamide (Route A) is often preferred due to its directness, which can lead to higher overall yields and simpler purification. However, the success of this route is highly dependent on the choice of dehydrating agent and reaction conditions. Route B can also be effective, but the multi-step nature may result in lower overall yields.

Q3: What are some common methylating agents for the synthesis of this compound from its hydroxy precursor?

A3: Common methylating agents include dimethyl sulfate (DMS) and dimethyl carbonate (DMC).[1][2] DMS is a powerful and cost-effective reagent, but it is also highly toxic.[2][3] DMC is considered a greener alternative, though it may require more forcing conditions.[1] Methyl iodide in the presence of a base is another option.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the impurities present. For column chromatography, a silica gel stationary phase with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is commonly used.

Synthesis Route A: Dehydration of 2,6-Difluoro-4-methoxybenzamide

This route involves the removal of a water molecule from 2,6-Difluoro-4-methoxybenzamide to form the corresponding nitrile.

Dehydration_Route Amide 2,6-Difluoro-4-methoxybenzamide Reagent Dehydrating Agent (e.g., SOCl2, P2O5) Amide->Reagent Nitrile This compound Byproduct H2O Nitrile->Byproduct Reagent->Nitrile Dehydration Methylation_Route Aniline 3,5-Difluoroaniline Step1 Multi-step (Bromination, Diazotization, Cyanidation) Aniline->Step1 Hydroxybenzonitrile 2,6-Difluoro-4-hydroxybenzonitrile Step2 Methylation (e.g., DMS, K2CO3) Hydroxybenzonitrile->Step2 Methoxybenzonitrile This compound Step1->Hydroxybenzonitrile Step2->Methoxybenzonitrile Troubleshooting_Workflow Start Low Yield or Impure Product Check_Route Identify Synthesis Route Start->Check_Route Route_A Route A: Dehydration Check_Route->Route_A Dehydration Route_B Route B: Methylation Check_Route->Route_B Methylation Troubleshoot_A Consult Route A Troubleshooting Guide Route_A->Troubleshoot_A Troubleshoot_B Consult Route B Troubleshooting Guide Route_B->Troubleshoot_B Optimize Optimize Reaction Conditions (Temp, Time, Reagents) Troubleshoot_A->Optimize Troubleshoot_B->Optimize Purify Improve Purification Method (Recrystallization, Chromatography) Optimize->Purify Issue Persists End Improved Yield and Purity Optimize->End Successful Purify->End

References

Technical Support Center: Purification of 2,6-Difluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of 2,6-Difluoro-4-methoxybenzonitrile by recrystallization.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound is not dissolving in the chosen recrystallization solvent, even at boiling point. What should I do?

A1: This indicates that the solvent is not suitable for your compound. The ideal solvent should readily dissolve the compound when hot but have poor solubility when cold.

  • Solution: You will need to perform a solvent screen to identify a more appropriate solvent or solvent mixture. Refer to the solubility data table below for guidance on suitable solvents. If you are using a solvent mixture, you may need to adjust the ratio to increase the solvating power at higher temperatures.

Q2: No crystals are forming after the solution has cooled. What are the possible reasons and solutions?

A2: This is a common issue that can arise from several factors:

  • Too much solvent was used: If an excessive amount of solvent was used to dissolve the compound, the solution may not be supersaturated upon cooling, thus preventing crystallization.[1][2][3]

    • Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again. To check if you have the right concentration, you can dip a glass rod into the solution and let the solvent evaporate; a solid residue should form on the rod.[3]

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, yet it remains in solution.[1][2]

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][2][3]

    • Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" will act as a template for other crystals to form.[1][3]

  • Cooling too rapidly: Rapid cooling can sometimes inhibit crystal formation or lead to the formation of very small, impure crystals.[4]

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.

Q3: The recrystallized product appears oily or forms a liquid phase instead of solid crystals. Why is this happening?

A3: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[2] This can be due to:

  • High concentration of impurities: Impurities can lower the melting point of the compound.

    • Solution: Try adding a small amount of additional hot solvent to the oily mixture to redissolve it, and then allow it to cool more slowly. If impurities are colored, a hot filtration step with activated charcoal might be necessary before recrystallization.

  • Inappropriate solvent: The boiling point of the solvent may be too high.

    • Solution: Select a solvent with a lower boiling point.

Q4: The yield of my recrystallized product is very low. What could have gone wrong?

A4: A low recovery of the purified product can be attributed to several factors:

  • Using too much solvent: As mentioned in Q2, excess solvent will retain a significant amount of the product in the mother liquor.[1][3][4]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize in the filter funnel, leading to loss.[4]

    • Solution: Use a heated filter funnel or preheat the funnel with hot solvent before filtration.

  • Washing with the wrong solvent or temperature: Washing the collected crystals with a solvent in which they are highly soluble, or with a warm solvent, will dissolve some of the product.[1]

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.

Q5: The purified product is still colored, even after recrystallization. How can I remove colored impurities?

A5: Colored impurities are often non-polar and can be removed by treating the hot solution with activated charcoal before filtration.

  • Procedure: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute weight). Swirl the mixture for a few minutes to allow the charcoal to adsorb the impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility at 25°CSolubility at Boiling PointSuitability for Recrystallization
WaterInsolubleInsolublePoor
EthanolSparingly SolubleVery SolubleGood
IsopropanolSparingly SolubleSolubleExcellent
HexaneInsolubleSparingly SolubleFair (as co-solvent)
TolueneSolubleVery SolublePoor
Ethyl AcetateSolubleVery SolublePoor

Note: This data is representative and may vary based on experimental conditions.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound using isopropanol.

Materials:

  • Crude this compound

  • Isopropanol

  • Erlenmeyer flasks

  • Hot plate

  • Glass funnel and filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the solvent dropwise as the temperature increases to ensure you are using the minimum volume necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.

Visualization

TroubleshootingWorkflow start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out Occurs cool->oiling_out Oiling Out collect Collect & Wash Crystals crystals_form->collect  Yes no_crystals No Crystals Formed crystals_form->no_crystals  No end Pure Product collect->end low_yield Low Yield collect->low_yield Check Yield colored_product Product is Colored collect->colored_product Check Purity add_seed Add Seed Crystal or Scratch no_crystals->add_seed Try first reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent If seeding fails reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent check_solvent_amount Review Solvent Amount & Washing low_yield->check_solvent_amount charcoal_treatment Perform Charcoal Treatment colored_product->charcoal_treatment add_seed->cool reduce_solvent->cool reheat_add_solvent->cool charcoal_treatment->dissolve Redo

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 2,6-Difluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2,6-Difluoro-4-methoxybenzonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common synthetic routes to this compound and what are their associated potential impurities?

There are two primary synthetic routes for this compound, each with a unique impurity profile.

  • Route 1: Dehydration of 2,6-Difluoro-4-methoxybenzamide. This common method involves the dehydration of the corresponding amide using a dehydrating agent such as thionyl chloride (SOCl₂) in a solvent like N,N-dimethylformamide (DMF).

    • Potential Impurities:

      • Unreacted 2,6-Difluoro-4-methoxybenzamide: Incomplete dehydration can lead to the presence of the starting material in the final product.

      • N,N-Dimethylcarbamoyl chloride (DMCC): This is a potential carcinogenic byproduct formed from the reaction of thionyl chloride with DMF.[1]

      • Hydrolysis products: Exposure of the product or intermediates to moisture can lead to the formation of 2,6-Difluoro-4-methoxybenzoic acid.

  • Route 2: Methylation of 2,6-Difluoro-4-hydroxybenzonitrile. This route involves a Williamson ether synthesis, where the hydroxyl group of 2,6-Difluoro-4-hydroxybenzonitrile is methylated using a methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base.

    • Potential Impurities:

      • Unreacted 2,6-Difluoro-4-hydroxybenzonitrile: Incomplete methylation is a common issue, leading to the presence of the starting material.

      • Byproducts of C-alkylation: While O-alkylation is the desired reaction, competitive C-alkylation on the aromatic ring can occur, especially with phenoxides.[2] The use of polar aprotic solvents like DMF can help favor O-alkylation.[2]

      • Elimination byproducts: If the methylating agent is sterically hindered (less common for methylation), a competing E2 elimination reaction can occur, though this is more prevalent with secondary or tertiary alkyl halides.[2]

Q2: My reaction to dehydrate 2,6-Difluoro-4-methoxybenzamide is sluggish and gives a low yield. What are the possible causes and solutions?

A sluggish reaction and low yield can be attributed to several factors:

  • Inactive Dehydrating Agent: Thionyl chloride can degrade upon exposure to moisture. Ensure you are using a fresh or properly stored bottle of the reagent.

  • Insufficient Reaction Temperature: While the reaction is often carried out at room temperature, gentle heating may be required to drive the reaction to completion. Monitor the reaction progress by TLC or HPLC.

  • Solvent Quality: The use of wet DMF can consume the thionyl chloride and hinder the reaction. Ensure the DMF is anhydrous.

Q3: I am observing an unexpected peak in my HPLC analysis after methylating 2,6-Difluoro-4-hydroxybenzonitrile. How can I identify it?

An unexpected peak could be one of several possibilities:

  • Unreacted Starting Material: Compare the retention time of the unexpected peak with a standard of 2,6-Difluoro-4-hydroxybenzonitrile.

  • C-Alkylated Isomer: C-alkylation byproducts may have different retention times compared to the desired O-alkylated product. LC-MS/MS analysis can help in identifying the structure by providing mass information.

  • Degradation Products: Depending on the reaction and work-up conditions, degradation of the starting material or product might occur.

Q4: How can I detect and quantify impurities in my this compound sample?

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for purity assessment and impurity quantification. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.

Impurity Profile Summary

The following table summarizes potential impurities, their likely origin, and typical analytical observations.

Impurity NameStructureCommon Synthetic Route of OriginTypical Analytical Observation (Reversed-Phase HPLC)
2,6-Difluoro-4-methoxybenzamide2,6-Difluoro-4-methoxybenzamide structureDehydration of amideMore polar than the final product, elutes earlier.
2,6-Difluoro-4-hydroxybenzonitrile2,6-Difluoro-4-hydroxybenzonitrile structureMethylation of phenolMore polar than the final product, elutes earlier.
2,6-Difluoro-4-methoxybenzoic acid2,6-Difluoro-4-methoxybenzoic acid structureBoth routes (hydrolysis)More polar than the final product, elutes earlier.
C-methylated isomerC-methylated isomer structureMethylation of phenolMay have a similar or slightly different retention time to the product. Mass spectrometry is key for identification.

Experimental Protocols

Protocol 1: Synthesis of this compound by Dehydration of 2,6-Difluoro-4-methoxybenzamide

  • In a dry, inert atmosphere (e.g., under nitrogen), dissolve 2,6-Difluoro-4-methoxybenzamide (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Carefully pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: HPLC-UV Method for Purity Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Visualizations

Impurity_Troubleshooting_Workflow start Unexpected Peak in HPLC check_sm Compare Retention Time with Starting Material Standard start->check_sm is_sm Is it the Starting Material? check_sm->is_sm incomplete_rxn Incomplete Reaction is_sm->incomplete_rxn Yes lcms Perform LC-MS Analysis is_sm->lcms No optimize Optimize Reaction: - Increase reaction time - Increase temperature - Use fresh reagents incomplete_rxn->optimize check_mass Does Mass Match Expected Byproduct? lcms->check_mass byproduct Identified Byproduct (e.g., C-alkylation, hydrolysis) check_mass->byproduct Yes unknown Unknown Impurity check_mass->unknown No isolate Isolate and Characterize (e.g., preparative HPLC, NMR) unknown->isolate Synthesis_Decision_Tree start Choice of Synthetic Route amide_avail Is 2,6-Difluoro-4-methoxybenzamide readily available? start->amide_avail dehydration Route 1: Dehydration amide_avail->dehydration Yes phenol_avail Is 2,6-Difluoro-4-hydroxybenzonitrile readily available? amide_avail->phenol_avail No methylation Route 2: Methylation phenol_avail->methylation Yes other Consider alternative routes phenol_avail->other No

References

Technical Support Center: Synthesis of 2,6-Difluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Difluoro-4-methoxybenzonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is commonly prepared via the methylation of 2,6-Difluoro-4-hydroxybenzonitrile.

Problem 1: Low or No Conversion of Starting Material

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted 2,6-Difluoro-4-hydroxybenzonitrile.

  • The isolated yield of the desired product is significantly lower than expected.

Potential Causes and Solutions:

CauseRecommended Action
Inactive Base Use a freshly opened or properly stored base (e.g., K₂CO₃, NaH, NaOH). Carbonates can absorb moisture, and hydrides can react with atmospheric moisture, reducing their activity.
Insufficient Base Ensure at least one equivalent of base is used to deprotonate the phenolic hydroxyl group. For weaker bases like K₂CO₃, using an excess (1.5-2.0 equivalents) can drive the reaction to completion.
Low Reaction Temperature While room temperature can be sufficient, gentle heating (40-60 °C) can increase the reaction rate. Monitor the reaction for potential side product formation at higher temperatures.
Poor Solvent Choice Use a polar aprotic solvent such as acetone, DMF, or acetonitrile to ensure the solubility of the reactants and facilitate the Sₙ2 reaction.
Inactive Methylating Agent Use a fresh bottle of the methylating agent (e.g., dimethyl sulfate or methyl iodide). Methyl iodide can degrade over time, especially when exposed to light.
Problem 2: Formation of a Significant Amount of Byproducts

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the starting material and product.

  • Purification by column chromatography is challenging due to closely eluting impurities.

  • NMR or MS analysis of the crude product indicates the presence of unexpected structures.

Potential Side Reactions and Mitigation Strategies:

Side ReactionDescriptionMitigation Strategy
C-Alkylation The phenoxide ion is an ambident nucleophile, and methylation can occur on the aromatic ring (at the carbon atom ortho or para to the hydroxyl group) in addition to the desired O-alkylation.Use less polar, aprotic solvents. Employing a counter-ion that favors O-alkylation (e.g., potassium) can also be beneficial.
Hydrolysis of the Nitrile Group If water is present in the reaction mixture, the nitrile group can be hydrolyzed to a primary amide (2,6-Difluoro-4-methoxybenzamide) or a carboxylic acid (2,6-Difluoro-4-methoxybenzoic acid), especially under basic conditions.Use anhydrous solvents and reagents. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.
Demethylation of the Product Certain reaction conditions or work-up procedures can lead to the cleavage of the newly formed methyl ether, reverting to the starting material. This is less common under typical methylation conditions but can occur if harsh acidic or basic conditions are used during work-up at elevated temperatures.Use mild work-up conditions. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases at high temperatures.
Elimination Reaction of the Alkylating Agent While less common with methylating agents, if a bulkier alkylating agent were used, an E2 elimination could compete with the Sₙ2 substitution.This is generally not an issue with methyl iodide or dimethyl sulfate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent laboratory-scale synthesis involves the Williamson ether synthesis, starting from 2,6-Difluoro-4-hydroxybenzonitrile. This method entails the deprotonation of the phenolic hydroxyl group with a suitable base, followed by nucleophilic substitution with a methylating agent.

Q2: Which base is best for the methylation of 2,6-Difluoro-4-hydroxybenzonitrile?

The choice of base depends on the desired reactivity and safety considerations.

  • Potassium Carbonate (K₂CO₃): A mild and commonly used base. It is easy to handle but may require slightly elevated temperatures and longer reaction times.

  • Sodium Hydride (NaH): A very strong base that ensures complete deprotonation. However, it is flammable and reacts violently with water, requiring careful handling under anhydrous conditions.

  • Sodium Hydroxide (NaOH): A strong, inexpensive base. It can be used in a biphasic system with a phase-transfer catalyst or in a polar aprotic solvent.

Q3: What are the recommended methylating agents?

  • Dimethyl Sulfate ((CH₃)₂SO₄): A potent and cost-effective methylating agent. It is, however, highly toxic and a suspected carcinogen, requiring extreme caution and handling in a fume hood.

  • Methyl Iodide (CH₃I): A commonly used and effective methylating agent. It is less toxic than dimethyl sulfate but is a volatile liquid and should be handled with care.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material (more polar) and the product (less polar). The spots can be visualized under UV light. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

Q5: What is a typical purification procedure for this compound?

After an aqueous work-up to remove the base and salts, the crude product is typically purified by one of the following methods:

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be effective.

  • Silica Gel Column Chromatography: This is the most common method for purifying organic compounds. A solvent system that provides good separation on TLC should be used as the eluent.

Experimental Protocols

The following are representative experimental protocols based on common laboratory practices for Williamson ether synthesis.

Protocol 1: Methylation using Dimethyl Sulfate and Potassium Carbonate
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-Difluoro-4-hydroxybenzonitrile (1.0 eq), potassium carbonate (1.5 eq), and acetone (10 mL per gram of starting material).

  • Addition of Methylating Agent: While stirring the suspension, add dimethyl sulfate (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (around 50-60 °C) and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and filter off the potassium carbonate. Evaporate the acetone under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Methylation using Methyl Iodide and Sodium Hydride
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a 60% dispersion of sodium hydride (1.2 eq) in mineral oil. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil. Add anhydrous DMF (10 mL per gram of NaH).

  • Formation of the Alkoxide: Cool the suspension to 0 °C in an ice bath. Add a solution of 2,6-Difluoro-4-hydroxybenzonitrile (1.0 eq) in anhydrous DMF dropwise. Stir at 0 °C for 30 minutes.

  • Addition of Methylating Agent: Add methyl iodide (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_main Main Synthetic Route Start 2,6-Difluoro-4-hydroxybenzonitrile Product This compound Start->Product  Base (e.g., K₂CO₃) Methylating Agent (e.g., (CH₃)₂SO₄) Solvent (e.g., Acetone)

Caption: Main synthetic pathway for this compound.

Side_Reactions cluster_products Potential Products Phenoxide 2,6-Difluoro-4-cyanophenoxide O_Alkylation O-Alkylation (Desired Product) This compound Phenoxide->O_Alkylation  Me⁺ source C_Alkylation C-Alkylation (Side Product) Phenoxide->C_Alkylation  Me⁺ source Hydrolysis_Amide Nitrile Hydrolysis (Side Product) 2,6-Difluoro-4-methoxybenzamide O_Alkylation->Hydrolysis_Amide H₂O / Base Hydrolysis_Acid Nitrile Hydrolysis (Side Product) 2,6-Difluoro-4-methoxybenzoic acid Hydrolysis_Amide->Hydrolysis_Acid H₂O / Base

Caption: Potential side reactions during synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Conversion Check TLC/LC-MS for Starting Material Start->Check_Conversion High_SM High Amount of Starting Material Present? Check_Conversion->High_SM Yes_SM Yes High_SM->Yes_SM No_SM No High_SM->No_SM Troubleshoot_Conversion Troubleshoot Reaction Conditions: - Check base/reagent activity - Increase temperature/time - Check stoichiometry Yes_SM->Troubleshoot_Conversion Check_Byproducts Analyze Byproducts by MS/NMR No_SM->Check_Byproducts Identify_Byproduct Identify Major Byproduct Check_Byproducts->Identify_Byproduct Is_C_Alkylation C-Alkylation? Identify_Byproduct->Is_C_Alkylation Is_Hydrolysis Nitrile Hydrolysis? Identify_Byproduct->Is_Hydrolysis Optimize_Solvent Optimize Solvent System Is_C_Alkylation->Optimize_Solvent Anhydrous_Conditions Ensure Anhydrous Conditions Is_Hydrolysis->Anhydrous_Conditions

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Scaling Up 2,6-Difluoro-4-methoxybenzonitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,6-Difluoro-4-methoxybenzonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Reagent degradation: Moisture in the reaction environment can decompose thionyl chloride. 3. Poor quality starting material: Impurities in the 2,6-Difluoro-4-methoxybenzamide may interfere with the reaction.1. Reaction Monitoring: Monitor the reaction progress using TLC or HPLC to ensure the consumption of the starting material before work-up. 2. Anhydrous Conditions: Ensure all glassware is oven-dried and reagents like DMF are anhydrous. Handle thionyl chloride under an inert atmosphere (e.g., nitrogen or argon). 3. Starting Material Purity: Verify the purity of the starting amide using techniques like NMR or melting point analysis.
Product Purity Issues (Post-Workup) 1. Residual starting material: Incomplete reaction. 2. Formation of by-products: Side reactions due to excess temperature or reactive impurities. 3. Inefficient extraction or washing: Leads to the presence of water-soluble or acid/base-soluble impurities in the final product.1. Reaction Optimization: Adjust reaction time and temperature based on monitoring. 2. Controlled Conditions: Maintain the recommended reaction temperature and ensure slow, controlled addition of reagents. 3. Thorough Work-up: Ensure complete separation of aqueous and organic layers during extraction. Use the recommended number of washes with appropriate solutions (e.g., saturated sodium bicarbonate, brine).
Difficulty in Product Isolation/Crystallization 1. Oily product instead of solid: Presence of impurities hindering crystallization. 2. Product loss during work-up: Emulsion formation during extraction.1. Purification: If impurities are suspected, consider purification by column chromatography. 2. Breaking Emulsions: Add a small amount of brine to the separatory funnel to help break up emulsions.
Scale-Up Challenges: Inconsistent Yields 1. Inefficient heat transfer: "Hot spots" in larger reactors can lead to side reactions. 2. Poor mixing: Inadequate agitation can result in localized high concentrations of reagents.1. Reactor Design: Use a reactor with a high surface-area-to-volume ratio and an efficient cooling system. 2. Agitation: Employ overhead stirring with an appropriately designed impeller for the reactor geometry.
Scale-Up Challenges: Safety Concerns 1. Exothermic reaction: The reaction of thionyl chloride with DMF can be exothermic. 2. Toxic by-products: Potential for the formation of toxic gases.1. Controlled Addition: Add reagents dropwise, especially at a larger scale, and monitor the internal temperature closely. 2. Ventilation: Conduct the reaction in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed handling instructions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A frequently employed method is the dehydration of 2,6-Difluoro-4-methoxybenzamide using a dehydrating agent like thionyl chloride in an anhydrous solvent such as dimethylformamide (DMF).[1]

Q2: What are the critical parameters to control during the synthesis?

A2: The most critical parameters are maintaining anhydrous conditions to prevent the decomposition of the dehydrating agent, and careful temperature control to minimize the formation of by-products.

Q3: My final product is an off-white or yellowish solid. Is this normal?

A3: While the desired product is typically white, an off-white or pale-yellow color can indicate the presence of minor impurities.[1] If high purity is required, recrystallization or column chromatography is recommended.

Q4: What are the primary safety precautions to take when working with thionyl chloride?

A4: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). It should always be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure all equipment is dry before use.

Q5: Are there any known challenges when scaling up the demethylation of this compound to produce 2,6-Difluoro-4-hydroxybenzonitrile?

A5: Yes, a significant challenge during the demethylation of this compound at a larger scale is the production of volatile and harmful methyl chloride.[2] This requires special handling and equipment to prevent its release into the atmosphere.[2]

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from 2,6-Difluoro-4-methoxybenzamide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Lab Scale)Moles (Lab Scale)Purity
2,6-Difluoro-4-methoxybenzamide187.1420.0 g0.11 mol>98%
Thionyl Chloride (SOCl₂)118.97139.0 g (82.7 mL)1.17 mol>99%
Anhydrous Dimethylformamide (DMF)73.09400 mL->99.8%
Diethyl Ether74.12As needed-Reagent Grade
Saturated Sodium Bicarbonate Solution-As needed--
Magnesium Sulfate (MgSO₄), Anhydrous120.37As needed--

Procedure:

  • Reaction Setup: In a dry 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 20.0 g (0.11 mol) of 2,6-Difluoro-4-methoxybenzamide in 250 mL of anhydrous DMF.

  • Reagent Addition: In a separate dry flask, prepare a solution of 139.0 g (1.17 mol) of thionyl chloride in 150 mL of anhydrous DMF. Transfer this solution to the dropping funnel.

  • Reaction: Add the thionyl chloride solution dropwise to the stirred solution of the amide at room temperature. After the addition is complete, allow the mixture to stir at room temperature overnight.

  • Work-up: Carefully pour the reaction mixture onto ice water. Extract the product into diethyl ether (2 x 200 mL).

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and again with water. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as off-white crystals.[1]

Visualizations

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification start Dissolve 2,6-Difluoro-4-methoxybenzamide in anhydrous DMF add_socl2 Add Thionyl Chloride solution in DMF dropwise start->add_socl2 react Stir overnight at room temperature add_socl2->react quench Pour reaction mixture onto ice-water react->quench extract Extract with Diethyl Ether quench->extract wash Wash organic layer (Water, NaHCO3, Brine) extract->wash dry Dry with MgSO4 wash->dry evaporate Evaporate solvent dry->evaporate product This compound (crystals) evaporate->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield Troubleshooting cluster_purity Purity Issue Troubleshooting start Low Yield or Purity Issue? check_conditions Anhydrous conditions maintained? start->check_conditions Low Yield check_workup Thorough work-up performed? start->check_workup Purity Issue check_time Sufficient reaction time? yes_cond Yes check_conditions->yes_cond no_cond No: Redo with dry solvents/glassware check_conditions->no_cond check_reagents Purity of starting materials? yes_time Yes check_time->yes_time no_time No: Monitor reaction by TLC/HPLC to completion check_time->no_time yes_reagents Yes check_reagents->yes_reagents no_reagents No: Verify purity of starting materials check_reagents->no_reagents yes_cond->check_time yes_time->check_reagents check_temp Temperature controlled? yes_workup Yes check_workup->yes_workup no_workup No: Re-wash or improve extraction technique check_workup->no_workup yes_temp Yes: Consider recrystallization or chromatography check_temp->yes_temp no_temp No: Optimize temperature control during reaction check_temp->no_temp yes_workup->check_temp

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 2,6-Difluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,6-Difluoro-4-methoxybenzonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound via various synthetic routes.

Route 1: Sandmeyer Reaction of 2,6-Difluoro-4-methoxyaniline

The Sandmeyer reaction is a robust method for introducing a nitrile group onto an aromatic ring starting from the corresponding aniline. However, careful control of reaction conditions is crucial for success, especially with electron-rich or sterically hindered anilines like 2,6-difluoro-4-methoxyaniline.

Question: My Sandmeyer reaction is giving a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

Answer: Low yields in the Sandmeyer cyanation of 2,6-Difluoro-4-methoxyaniline can stem from several factors. Here’s a breakdown of potential issues and their solutions:

  • Incomplete Diazotization: The formation of the diazonium salt is the critical first step.

    • Troubleshooting:

      • Temperature Control: Maintain a temperature of 0-5 °C during the addition of sodium nitrite. Higher temperatures can lead to premature decomposition of the diazonium salt.

      • Acid Concentration: Ensure a sufficient excess of a strong, non-nucleophilic acid (e.g., sulfuric acid or tetrafluoroboric acid) is used to maintain a low pH and fully dissolve the aniline.

      • Slow Addition: Add the sodium nitrite solution slowly and dropwise to the aniline solution to prevent localized overheating and side reactions.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable and can decompose before reacting with the cyanide source.

    • Troubleshooting:

      • Use Immediately: Use the freshly prepared diazonium salt solution immediately in the subsequent cyanation step.

      • Maintain Low Temperature: Keep the diazonium salt solution at 0-5 °C at all times.

  • Side Reactions: The primary competing reactions are the formation of the corresponding phenol and azo compounds.

    • Troubleshooting to Minimize Phenol Formation:

      • Strictly control the temperature at 0-5 °C throughout the diazotization and Sandmeyer reaction.[1]

      • Use anhydrous or highly concentrated reagents where possible to minimize the presence of water.

    • Troubleshooting to Minimize Azo Compound Formation:

      • Ensure complete diazotization by using a slight excess of sodium nitrite.

      • Add the diazonium salt solution to the copper(I) cyanide solution, rather than the other way around, to ensure the diazonium salt is always the limiting reagent in the coupling reaction.

  • Inefficient Cyanation Step: The displacement of the diazonium group with cyanide may be inefficient.

    • Troubleshooting:

      • Catalyst Activity: Use freshly prepared or high-quality copper(I) cyanide (CuCN). The activity of CuCN can significantly impact the reaction rate and yield.

      • Reaction Temperature: While diazotization requires low temperatures, the cyanation step may require gentle warming. The optimal temperature should be determined empirically, typically ranging from room temperature to 50-60 °C.

Question: I am observing a significant amount of a colored impurity in my reaction mixture. What is it and how can I prevent its formation?

Answer: The colored impurity is likely an azo compound, formed from the coupling of the diazonium salt with unreacted 2,6-difluoro-4-methoxyaniline.[1] To prevent its formation, ensure the diazotization reaction goes to completion by using a slight excess of sodium nitrite and maintaining a low temperature. Slow, controlled addition of the sodium nitrite solution is also critical.

Route 2: Synthesis from 2,6-Difluoro-4-methoxybenzaldehyde

This two-step route involves the formation of 2,6-Difluoro-4-methoxybenzaldehyde oxime, followed by dehydration to the nitrile.

Question: The conversion of 2,6-Difluoro-4-methoxybenzaldehyde to its oxime is incomplete. How can I drive the reaction to completion?

Answer: Incomplete oxime formation can be addressed by:

  • pH Adjustment: The reaction of an aldehyde with hydroxylamine is pH-dependent. Adjusting the pH to a slightly acidic or basic condition (depending on the specific protocol) can often improve the reaction rate and yield. For example, using a base like triethylamine or pyridine can facilitate the reaction.

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. Gentle heating may also be beneficial, but should be monitored to avoid side reactions.

  • Stoichiometry: Use a slight excess of hydroxylamine hydrochloride to ensure complete conversion of the aldehyde.

Question: The dehydration of the oxime is not working well, and I am getting a low yield of the nitrile. What dehydrating agents can I use and what are the optimal conditions?

Answer: Several dehydrating agents can be used for the conversion of oximes to nitriles. The choice of reagent and conditions can significantly impact the yield.

Dehydrating AgentTypical Reaction ConditionsPotential Issues & Troubleshooting
**Thionyl Chloride (SOCl₂) **Reaction with the oxime in an inert solvent like dichloromethane or toluene at 0 °C to room temperature.Can generate HCl, which may be problematic for sensitive substrates. The use of a base like pyridine can neutralize the acid.
Phosphorus Pentoxide (P₂O₅) Heating the oxime with P₂O₅, often without a solvent or in a high-boiling inert solvent.The reaction can be vigorous and difficult to control. Ensure good mixing and controlled heating.
Acetic Anhydride (Ac₂O) Refluxing the oxime in acetic anhydride.Can sometimes lead to the formation of byproducts. Purification by distillation or chromatography may be required.
Oxalyl Chloride with a Catalyst A catalytic amount of triphenylphosphine oxide with oxalyl chloride and triethylamine in acetonitrile can lead to rapid dehydration at room temperature.[2]This is a milder alternative to other dehydrating agents.

To optimize the reaction, it is recommended to start with a small-scale trial to determine the most effective dehydrating agent and reaction conditions for your specific substrate.

Route 3: Synthesis from 2,6-Difluoro-4-methoxybenzamide

This route involves the dehydration of the corresponding primary amide.

Question: I am having difficulty preparing the starting material, 2,6-Difluoro-4-methoxybenzamide. What is a reliable method?

Answer: A common method for preparing amides is from the corresponding carboxylic acid (2,6-Difluoro-4-methoxybenzoic acid). This can be achieved by first converting the carboxylic acid to its more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia or an ammonia source.

Question: My dehydration of 2,6-Difluoro-4-methoxybenzamide is giving a poor yield. What are some effective dehydrating agents and what should I watch out for?

Answer: Similar to the dehydration of oximes, several reagents can be used to dehydrate amides to nitriles.

Dehydrating AgentTypical Reaction ConditionsPotential Issues & Troubleshooting
Phosphorus Pentoxide (P₂O₅) Heating the amide with P₂O₅.Can be a harsh reagent. Ensure thorough mixing and controlled heating.
**Thionyl Chloride (SOCl₂) **Refluxing the amide in an excess of thionyl chloride or in an inert solvent.Can lead to the formation of colored byproducts.
Cyanuric Chloride Reaction with cyanuric chloride in a solvent like DMF.A milder alternative that can be effective for amides with sensitive functional groups.

For electron-rich amides, milder conditions are generally preferred to avoid side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Sandmeyer cyanation of 2,6-difluoro-4-methoxyaniline?

A1: The most common side products are 2,6-difluoro-4-methoxyphenol, formed by the reaction of the diazonium salt with water, and colored azo compounds, formed by the coupling of the diazonium salt with unreacted aniline.[1] Biaryl formation through radical coupling is also a possibility.[3]

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of the reaction. Use an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material from the product. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Q3: What is the best way to purify the final product, this compound?

A3: The purification method will depend on the nature and quantity of the impurities.

  • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization can be an effective purification method. Common solvents to try for fluorinated aromatic compounds include ethanol, or solvent mixtures like hexanes/ethyl acetate or hexanes/acetone.[4]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a good option. A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this polarity.[5]

  • High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC can be used. For fluorinated compounds, a C8 or a specialized fluorinated stationary phase might provide better separation than a standard C18 column, especially when paired with a fluorinated eluent like trifluoroethanol.[6]

Q4: Are there any specific safety precautions I should take when working with these reactions?

A4: Yes, several safety precautions are essential:

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to use them in solution and not to isolate them. Always work behind a blast shield when performing diazotization reactions.

  • Cyanide: Copper(I) cyanide and any cyanide-containing solutions are highly toxic. Handle them with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.

  • Dehydrating Agents: Reagents like thionyl chloride and phosphorus pentoxide are corrosive and react violently with water. Handle them in a fume hood and wear appropriate PPE.

Experimental Protocols

Protocol 1: Sandmeyer Cyanation of 2,6-Difluoro-4-methoxyaniline

This protocol is a general procedure and may require optimization.

Materials:

  • 2,6-Difluoro-4-methoxyaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Deionized Water

  • Dichloromethane or other suitable organic solvent

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,6-Difluoro-4-methoxyaniline in a mixture of concentrated sulfuric acid and water, while maintaining the temperature at 0-5 °C with an ice-salt bath.

    • Dissolve sodium nitrite in deionized water and place it in the dropping funnel.

    • Slowly add the sodium nitrite solution to the aniline solution, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide in a solution of sodium or potassium cyanide in water. Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring, while maintaining the temperature between 0-10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with an organic solvent such as dichloromethane.

    • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis from 2,6-Difluoro-4-methoxybenzaldehyde via Oxime Dehydration

This is a general two-step procedure that may require optimization.

Step 1: Formation of 2,6-Difluoro-4-methoxybenzaldehyde Oxime

Materials:

  • 2,6-Difluoro-4-methoxybenzaldehyde

  • Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • Sodium Hydroxide (NaOH) or Triethylamine (Et₃N)

  • Ethanol or Methanol

  • Deionized Water

Procedure:

  • Dissolve 2,6-Difluoro-4-methoxybenzaldehyde in ethanol or methanol.

  • In a separate flask, dissolve hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or triethylamine) in water or ethanol.

  • Add the hydroxylamine solution to the aldehyde solution and stir at room temperature. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, the oxime can often be precipitated by adding water.

  • Collect the solid oxime by filtration, wash with cold water, and dry.

Step 2: Dehydration of the Oxime to this compound

Materials:

  • 2,6-Difluoro-4-methoxybenzaldehyde Oxime

  • Thionyl Chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂)

  • Pyridine (optional)

Procedure:

  • Suspend or dissolve the 2,6-Difluoro-4-methoxybenzaldehyde oxime in dry dichloromethane in a flask equipped with a stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride to the mixture. A small amount of pyridine can be added to act as a catalyst and acid scavenger.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates the completion of the reaction.

  • Carefully quench the reaction by slowly adding it to ice-water.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude nitrile by column chromatography or recrystallization.

Signaling Pathways and Experimental Workflows

Sandmeyer_Reaction_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_workup Step 3: Work-up & Purification Aniline 2,6-Difluoro-4- methoxyaniline Diazonium Arenediazonium Salt (in situ) Aniline->Diazonium NaNO2 NaNO₂ / H₂SO₄ (0-5 °C) Nitrile 2,6-Difluoro-4- methoxybenzonitrile Diazonium->Nitrile CuCN CuCN (RT to 60 °C) NaNO2->Diazonium Slow Addition Crude Crude Product Nitrile->Crude Extraction CuCN->Nitrile Displacement Purification Recrystallization or Chromatography Crude->Purification Pure Pure Product Purification->Pure

Caption: Workflow for the Sandmeyer synthesis of this compound.

Aldehyde_to_Nitrile_Workflow cluster_oximation Step 1: Oximation cluster_dehydration Step 2: Dehydration cluster_purification Step 3: Purification Aldehyde 2,6-Difluoro-4- methoxybenzaldehyde Oxime Aldehyde Oxime Aldehyde->Oxime Hydroxylamine NH₂OH·HCl / Base Nitrile 2,6-Difluoro-4- methoxybenzonitrile Oxime->Nitrile DehydratingAgent Dehydrating Agent (e.g., SOCl₂) Hydroxylamine->Oxime PurificationMethod Column Chromatography or Recrystallization Nitrile->PurificationMethod DehydratingAgent->Nitrile PureNitrile Pure Nitrile PurificationMethod->PureNitrile

Caption: Workflow for the synthesis of this compound from the corresponding aldehyde.

Troubleshooting_Logic cluster_sandmeyer Sandmeyer Route cluster_aldehyde Aldehyde Route cluster_amide Amide Route Start Low Yield or Impure Product CheckDiazotization Check Diazotization Conditions (Temp, Acid, Addition Rate) Start->CheckDiazotization CheckOximation Check Oxime Formation (pH, Reaction Time) Start->CheckOximation CheckAmideFormation Check Amide Purity Start->CheckAmideFormation CheckCyanation Check Cyanation Step (CuCN quality, Temp) CheckDiazotization->CheckCyanation SideProducts Identify Side Products (Phenol, Azo-compound) CheckCyanation->SideProducts CheckDehydration Check Dehydration Step (Reagent, Conditions) CheckOximation->CheckDehydration CheckAmideDehydration Check Dehydration Step (Reagent, Temp) CheckAmideFormation->CheckAmideDehydration

Caption: A logical troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 2,6-Difluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 2,6-Difluoro-4-methoxybenzonitrile, specifically focusing on the removal of unreacted reagents and starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities depend on the synthetic route employed. A frequent pathway involves the dehydration of 2,6-Difluoro-4-methoxybenzamide. In this case, the primary impurities are likely to be:

  • Unreacted 2,6-Difluoro-4-methoxybenzamide: The starting material for the dehydration reaction.

  • 2,6-Difluoro-4-methoxybenzoic acid: This can be present if the initial amide synthesis from the carboxylic acid was incomplete, or if the amide hydrolyzes back to the carboxylic acid during workup.

  • Residual dehydrating agent and byproducts: For example, if thionyl chloride is used, residual amounts and its acidic byproducts may be present.

  • Solvent residues: High-boiling point solvents like Dimethylformamide (DMF) are often used and can be difficult to remove completely.

Q2: My crude product is an oil or a sticky solid. How can I induce crystallization?

A2: Oiling out or the formation of a sticky solid instead of a crystalline product is a common issue. This can be due to the presence of impurities that inhibit crystallization or if the cooling process is too rapid. Here are a few troubleshooting steps:

  • Trituration: Try stirring the crude product with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). This can often wash away impurities and induce crystallization.

  • Slow Evaporation: Dissolve the crude product in a suitable solvent and allow the solvent to evaporate slowly in a fume hood. This can sometimes promote the growth of well-defined crystals.

  • Seed Crystals: If you have a small amount of pure, crystalline this compound, adding a tiny seed crystal to a supersaturated solution of your crude product can initiate crystallization.

Q3: I am having trouble separating my product from a very polar impurity by column chromatography. What can I do?

A3: If a polar impurity, such as unreacted 2,6-Difluoro-4-methoxybenzoic acid, is co-eluting with your product, consider the following:

  • Acid/Base Extraction: Before chromatography, perform an aqueous workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like saturated sodium bicarbonate solution.[1] The acidic impurity will be deprotonated and move into the aqueous layer, while your neutral nitrile product remains in the organic layer.

  • Modify the Mobile Phase: For column chromatography, adding a small amount of a modifier to your eluent can improve separation. For acidic impurities, adding a very small percentage of acetic acid to the mobile phase can sometimes help by ensuring the acid is fully protonated and potentially less polar. Conversely, for basic impurities, a trace of triethylamine can be beneficial.

  • Change the Stationary Phase: While silica gel is the most common stationary phase, for challenging separations of fluorinated compounds, other options like alumina or reverse-phase silica could be explored.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield After Purification Product loss during aqueous workup.Ensure the pH of the aqueous layer is not too basic, as this could potentially lead to hydrolysis of the nitrile. Use multiple extractions with a suitable organic solvent to maximize recovery from the aqueous phase.
Product is partially soluble in the recrystallization solvent at low temperatures.Concentrate the mother liquor from recrystallization to obtain a second crop of crystals. Ensure the recrystallization solvent is ice-cold when washing the collected crystals.
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before starting the workup.
Product is Contaminated with Starting Material (2,6-Difluoro-4-methoxybenzamide) Incomplete dehydration reaction.Optimize the reaction conditions (e.g., reaction time, temperature, or amount of dehydrating agent). Purify the crude product using column chromatography.
Product is Contaminated with 2,6-Difluoro-4-methoxybenzoic Acid Incomplete conversion of the carboxylic acid to the amide in the preceding step.Purify the intermediate amide before proceeding to the nitrile synthesis. Remove the acidic impurity from the final product by washing the organic solution with a saturated sodium bicarbonate solution.[1]
Persistent Solvent Odor (e.g., DMF) High-boiling point solvent is trapped in the product.After concentrating the product on a rotary evaporator, place it under high vacuum for an extended period. Co-evaporation with a lower-boiling point solvent like toluene can also be effective.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction and Column Chromatography

This protocol is suitable for removing acidic impurities like 2,6-Difluoro-4-methoxybenzoic acid and other polar byproducts.

1. Aqueous Workup (Acid-Base Extraction):

  • Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate (EtOAc) or diethyl ether (Et₂O).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] This will extract any unreacted 2,6-Difluoro-4-methoxybenzoic acid into the aqueous layer.

  • Separate the aqueous layer.

  • Wash the organic layer with water, followed by a saturated brine solution to remove any remaining water-soluble impurities and salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

2. Column Chromatography:

  • Stationary Phase: Silica gel (standard grade, 60 Å).

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by Thin Layer Chromatography (TLC). A common starting point for aromatic nitriles is a 9:1 to 4:1 hexane:ethyl acetate mixture.

  • Procedure:

    • Prepare the column by packing it with a slurry of silica gel in the chosen eluent.

    • Dissolve the crude product from the aqueous workup in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, perform a dry loading by adsorbing the product onto a small amount of silica gel.

    • Carefully load the sample onto the top of the silica gel column.

    • Begin elution with the chosen mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

3. Thin Layer Chromatography (TLC) Monitoring:

  • Plate: Silica gel on aluminum or glass backing with a fluorescent indicator (F₂₅₄).

  • Mobile Phase: Use the same solvent system as for the column chromatography.

  • Visualization:

    • UV Light: Aromatic compounds like this compound are often UV active and will appear as dark spots on a fluorescent background under short-wave UV light (254 nm).

    • Iodine Staining: Place the dried TLC plate in a chamber containing a few crystals of iodine. Most organic compounds will develop as yellow-brown spots.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds if a suitable solvent is found.

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixed solvent system, such as ethanol/water or isopropanol/water, is often effective for aromatic compounds.

  • Procedure (using an Ethanol/Water system):

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved.

    • Once the solid is fully dissolved, slowly add hot deionized water dropwise to the solution until a slight cloudiness (turbidity) persists.

    • Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold ethanol/water mixture.

    • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_start Crude Product cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude this compound dissolve Dissolve in Organic Solvent crude->dissolve wash_base Wash with NaHCO3(aq) dissolve->wash_base wash_water Wash with Water wash_base->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate1 Concentrate dry->concentrate1 column Column Chromatography concentrate1->column recrystallize Recrystallization concentrate1->recrystallize concentrate2 Concentrate Pure Fractions column->concentrate2 dry_crystals Dry Crystals recrystallize->dry_crystals pure_product Pure Product concentrate2->pure_product dry_crystals->pure_product analysis Purity Analysis (NMR, GC-MS, etc.) pure_product->analysis

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Cause cluster_solution Solution start Purification Issue Identified low_yield Low Yield start->low_yield impure_product Impure Product (by TLC/NMR) start->impure_product oiling_out Product 'Oils Out' start->oiling_out cause_yield Product Loss During Workup/Recrystallization low_yield->cause_yield cause_impurity Presence of Starting Material/Byproducts impure_product->cause_impurity cause_oiling Rapid Cooling or High Impurity Level oiling_out->cause_oiling solution_yield Optimize Extraction pH Concentrate Mother Liquor cause_yield->solution_yield solution_impurity Perform Acid/Base Wash Optimize Chromatography cause_impurity->solution_impurity solution_oiling Slower Cooling Trituration cause_oiling->solution_oiling

Caption: Troubleshooting logic for purification issues.

References

Stability studies of 2,6-Difluoro-4-methoxybenzonitrile under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability studies of 2,6-Difluoro-4-methoxybenzonitrile. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.

Q2: What are the primary degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively published, based on its chemical structure, the primary anticipated degradation pathways include:

  • Hydrolysis: The nitrile group (-CN) can hydrolyze under acidic or basic conditions to form the corresponding amide (2,6-Difluoro-4-methoxybenzamide) and subsequently the carboxylic acid (2,6-Difluoro-4-methoxybenzoic acid).

  • Oxidation: The methoxy group (-OCH₃) and the aromatic ring are susceptible to oxidation, which can lead to a variety of degradation products.

  • Photodegradation: Exposure to UV or visible light may induce degradation, potentially through free-radical mechanisms.

  • Thermal Degradation: High temperatures can lead to decomposition. The stability of fluorinated aromatic compounds at elevated temperatures can vary.

Q3: What analytical techniques are suitable for stability studies of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[1] This method should be capable of separating the parent compound from its degradation products. Other useful techniques include:

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS) to identify the mass of degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of isolated degradation products.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To detect changes in functional groups.

Q4: What is a forced degradation study and why is it necessary?

A4: A forced degradation or stress study exposes the compound to conditions more severe than accelerated stability testing, such as high heat, humidity, light, and a range of pH values.[2] These studies are essential to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Demonstrate the specificity of the analytical method, ensuring it can separate and quantify the active ingredient in the presence of its degradants.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the duration of exposure, temperature, or concentration of the stressor (e.g., acid, base, oxidizing agent).
The compound is highly stable under the tested conditions.This is valuable information. Document the stability and consider if the chosen conditions are relevant to the product's lifecycle.
Complete degradation of the compound. Stress conditions are too harsh.Reduce the exposure time, temperature, or concentration of the stressor to achieve partial degradation (typically 5-20%).[4]
Poor peak shape or resolution in HPLC analysis. Inappropriate column or mobile phase.Optimize the HPLC method by screening different columns (e.g., C18, Phenyl-Hexyl) and mobile phase compositions (e.g., pH, organic modifier).
Co-elution of the parent compound and degradation products.Adjust the gradient profile, flow rate, or temperature of the HPLC method to improve separation.
Appearance of unexpected peaks in the chromatogram. Impurities in the starting material or reagents.Analyze a control sample (unstressed compound) and a blank (reagents only) to identify the source of the peaks.
Interaction with excipients (if in a formulation).Conduct forced degradation studies on the placebo to identify any degradants originating from the excipients.
Difficulty in identifying degradation products. Low concentration of the degradant.Concentrate the stressed sample or use a more sensitive detector (e.g., MS).
Complex fragmentation pattern in MS.Utilize high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) to aid in structural elucidation.

Illustrative Stability Data

Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate how stability data for this compound could be presented. Actual results may vary.

Stress Condition Duration Temperature % Assay of this compound Major Degradation Product(s) (Hypothetical)
0.1 M HCl24 hours80°C85.22,6-Difluoro-4-methoxybenzamide
0.1 M NaOH8 hours60°C78.52,6-Difluoro-4-methoxybenzoic acid
3% H₂O₂24 hours40°C92.1Oxidized aromatic species
Heat48 hours105°C95.8Not significant
Photostability (ICH Q1B)1.2 million lux hours / 200 W h/m²25°C98.3Not significant

Experimental Protocols

Protocol for Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Heat the mixture at 80°C for 24 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the mixture at 60°C for 8 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store the solution at 40°C for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 105°C for 48 hours.

    • After exposure, dissolve the solid in the solvent to prepare a 0.1 mg/mL solution for analysis.

  • Photostability Testing:

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

    • After exposure, prepare a 0.1 mg/mL solution for analysis.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Use a photodiode array (PDA) detector to check for peak purity.

    • If necessary, subject the samples to LC-MS analysis for identification of degradation products.

Visualizations

Stability_Study_Workflow cluster_planning Planning & Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_reporting Reporting Plan Define Stability Study Protocol Prep Prepare Stock Solutions and Reagents Plan->Prep Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Ox Oxidation Prep->Ox Heat Thermal Stress Prep->Heat Light Photostability Prep->Light HPLC HPLC Analysis Acid->HPLC Base->HPLC Ox->HPLC Heat->HPLC Light->HPLC LCMS LC-MS for Identification HPLC->LCMS StructElucid Structure Elucidation LCMS->StructElucid Report Summarize Data and Report Findings StructElucid->Report Hypothetical_Degradation_Pathway Parent This compound Amide 2,6-Difluoro-4-methoxybenzamide Parent->Amide Hydrolysis (H⁺ or OH⁻) Acid 2,6-Difluoro-4-methoxybenzoic acid Amide->Acid Further Hydrolysis (H⁺ or OH⁻)

References

Technical Support Center: Synthesis of 2,6-Difluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-Difluoro-4-methoxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot low-yield issues encountered during the synthesis of this key fluorinated aromatic compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides practical solutions to specific issues that may arise during the synthesis of this compound, focusing on the most common synthetic routes.

Route 1: Dehydration of 2,6-Difluoro-4-methoxybenzamide

This route involves the conversion of the corresponding benzamide to the nitrile, typically using a dehydrating agent like thionyl chloride, phosphorus oxychloride, or cyanuric chloride.

Q1: My dehydration reaction of 2,6-Difluoro-4-methoxybenzamide is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields in the dehydration of 2,6-Difluoro-4-methoxybenzamide can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of the dehydrating agent and an adequate reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of completion.

  • Side Reactions: Dehydrating agents like thionyl chloride can be aggressive and may lead to the formation of undesired byproducts if the temperature is not controlled. Running the reaction at a lower temperature, such as 0 °C, before allowing it to slowly warm to room temperature may minimize side product formation.

  • Moisture Contamination: Dehydrating agents are highly reactive with water. Ensure that your starting material, solvent (e.g., DMF, CH₂Cl₂), and glassware are thoroughly dried to prevent quenching of the reagent.

  • Product Degradation during Workup: The product, this compound, may be susceptible to degradation under harsh workup conditions. Ensure that any aqueous washes are performed with cold solutions and that the product is not exposed to strong acids or bases for extended periods.

Troubleshooting Workflow for Amide Dehydration

start Low Yield in Amide Dehydration check_completion Reaction Completion Check (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete increase_reagent Increase Dehydrating Agent Stoichiometry incomplete->increase_reagent Yes side_products Significant Side Products Observed incomplete->side_products No increase_time Increase Reaction Time increase_reagent->increase_time end Improved Yield increase_time->end lower_temp Lower Reaction Temperature side_products->lower_temp Yes moisture Moisture Contamination Suspected side_products->moisture No alt_reagent Consider Milder Dehydrating Agent (e.g., Cyanuric Chloride) lower_temp->alt_reagent alt_reagent->end dry_reagents Ensure Anhydrous Conditions (Dry Solvents/Glassware) moisture->dry_reagents Yes workup_issue Product Degradation During Workup moisture->workup_issue No dry_reagents->end mild_workup Use Cold Aqueous Washes and Avoid Strong Acids/Bases workup_issue->mild_workup Yes mild_workup->end

Caption: Troubleshooting logic for low yield in amide dehydration.

Route 2: One-Pot Conversion of 2,6-Difluoro-4-methoxybenzaldehyde

This popular method involves the in-situ formation of 2,6-Difluoro-4-methoxybenzaldehyde oxime, followed by its dehydration to the nitrile without isolating the intermediate.

Q2: I am attempting a one-pot synthesis from the corresponding benzaldehyde and the yield is poor. What should I investigate?

A2: Poor yields in the one-pot conversion of 2,6-Difluoro-4-methoxybenzaldehyde can be attributed to issues in either the oxime formation or the dehydration step:

  • Incomplete Oxime Formation: The initial reaction with hydroxylamine hydrochloride requires a base (e.g., triethylamine, pyridine) to neutralize the HCl. Ensure the stoichiometry of the base is correct. The reaction is often performed at room temperature or with gentle heating.

  • Inefficient Dehydration: The choice of dehydrating agent is critical. Common reagents include thionyl chloride, acetic anhydride, or Burgess reagent. The reaction conditions, particularly temperature, will vary depending on the chosen reagent. For instance, a method for the synthesis of 4-methoxybenzonitrile specifies a dehydration reaction temperature of 15–30 °C with thionyl chloride.[1]

  • Hydrolysis of the Product: During the workup, any remaining dehydrating agent must be quenched carefully. The nitrile product can be susceptible to hydrolysis back to the amide or carboxylic acid under acidic or basic conditions, especially at elevated temperatures.

  • Formation of Byproducts: The formation of byproducts such as amides or rearrangement products can occur. Purification by column chromatography or recrystallization may be necessary to isolate the pure nitrile.

Data on One-Pot Aldehyde to Nitrile Reactions

Starting AldehydeDehydrating AgentSolventTemperature (°C)Yield (%)
4-MethoxybenzaldehydeThionyl ChlorideDichloromethane15-30>90[1]
Various Aromatic AldehydesAcetic AnhydrideNMP110-115High
Aromatic AldehydesKF/Al₂O₃DMF100Unsatisfactory
Route 3: Sandmeyer Reaction of 2,6-Difluoro-4-methoxyaniline

This classic transformation introduces the cyano group via a diazonium salt intermediate.

Q3: My Sandmeyer reaction is giving a low yield and a lot of dark, tar-like byproduct. How can I improve this?

A3: The Sandmeyer reaction is known for being sensitive to reaction conditions, and low yields are a common issue.

  • Decomposition of the Diazonium Salt: Diazonium salts are often unstable and can decompose before they react with the copper(I) cyanide. It is crucial to maintain a low temperature (typically 0-5 °C) during the diazotization (formation of the diazonium salt) and the subsequent cyanation step.

  • Side Reactions: The Sandmeyer reaction proceeds through a radical mechanism, which can lead to the formation of biaryl byproducts and other polymeric materials.[2] Using fresh, high-quality reagents and maintaining a controlled temperature can help minimize these side reactions.

  • Purity of Starting Material: The purity of the starting aniline is critical. Impurities can interfere with the diazotization reaction.

  • Incomplete Diazotization: Ensure that the diazotization is complete before adding the copper(I) cyanide solution. This can be tested by spotting the reaction mixture on starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid.

Sandmeyer Reaction Workflow

start Low Yield in Sandmeyer Reaction check_diazotization Verify Complete Diazotization start->check_diazotization incomplete_diazo Incomplete Diazotization check_diazotization->incomplete_diazo adjust_nitrite Adjust NaNO₂ Stoichiometry incomplete_diazo->adjust_nitrite Yes check_temp Check Temperature Control (0-5 °C) incomplete_diazo->check_temp No end Improved Yield adjust_nitrite->end temp_issue Temperature Too High check_temp->temp_issue improve_cooling Improve Cooling Bath Efficiency temp_issue->improve_cooling Yes byproduct_formation Excessive Byproduct/Tar Formation temp_issue->byproduct_formation No improve_cooling->end use_fresh_reagents Use Freshly Prepared CuCN and High-Purity Aniline byproduct_formation->use_fresh_reagents Yes use_fresh_reagents->end

Caption: Troubleshooting workflow for the Sandmeyer reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,6-Difluoro-4-methoxybenzamide

This protocol is based on a general procedure for the dehydration of a benzamide using thionyl chloride.[3]

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-Difluoro-4-methoxybenzamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5-10 mL per gram of amide).

  • Reaction: Cool the solution to 0 °C in an ice bath. To the dropping funnel, add thionyl chloride (2.0-3.0 eq) dissolved in a small amount of anhydrous DMF. Add the thionyl chloride solution dropwise to the stirred amide solution over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash it with cold water. If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: One-Pot Synthesis of this compound from 2,6-Difluoro-4-methoxybenzaldehyde

This protocol is a generalized procedure based on common one-pot nitrile syntheses.[1][4]

  • Oxime Formation: To a solution of 2,6-Difluoro-4-methoxybenzaldehyde (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or THF), add hydroxylamine hydrochloride (1.1-1.2 eq) and a base such as triethylamine (1.1-1.2 eq) or pyridine. Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Dehydration: Cool the reaction mixture to 0 °C. In a separate flask, prepare a solution of the dehydrating agent (e.g., thionyl chloride, 1.5-2.0 eq) in the same anhydrous solvent. Add the dehydrating agent solution dropwise to the oxime mixture, maintaining a low temperature.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir until the dehydration is complete as monitored by TLC.

  • Workup and Purification: Perform an aqueous workup similar to that described in Protocol 1. The crude product can be purified by column chromatography on silica gel.

References

Analytical methods for detecting impurities in 2,6-Difluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 2,6-Difluoro-4-methoxybenzonitrile. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for purity assessment of this compound?

A1: The most common and suitable analytical techniques are High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[1] HPLC is excellent for separating non-volatile impurities, while GC-MS is ideal for identifying volatile and thermally stable impurities.[1]

Q2: What types of impurities might be present in a this compound sample?

A2: Impurities can originate from the synthetic route. Based on a plausible synthesis starting from 3,5-difluoroaniline, potential impurities could include:

  • Starting materials: Unreacted 3,5-difluoroaniline.

  • Intermediates: Such as 4-bromo-3,5-difluoroaniline and 2,6-difluoro-4-hydroxybenzonitrile.[2]

  • By-products: Arising from incomplete reactions or side reactions during bromination, diazotization, hydrolysis, and cyanidation steps.[2]

  • Degradation products: Formed during storage or handling.

Q3: My HPLC chromatogram shows significant peak tailing for the main peak. What could be the cause?

A3: Peak tailing for aromatic nitrile compounds in RP-HPLC is often caused by secondary interactions between the analyte and the stationary phase.[3] This can be due to:

  • Silanol interactions: Free silanol groups on the silica-based C18 column interacting with the analyte.

  • Incorrect mobile phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the silanol groups.

  • Column contamination: Build-up of strongly retained compounds on the column.

Q4: I am observing extraneous peaks (ghost peaks) in my HPLC gradient elution. What is the likely source?

A4: Ghost peaks in gradient elution are typically caused by:

  • Contaminated mobile phase: Impurities in the solvents, especially in the weaker solvent of the gradient.

  • Late eluting compounds: Compounds from a previous injection that are strongly retained and elute in a subsequent run.

  • System contamination: Contaminants leaching from tubing, seals, or other HPLC components.

Q5: Can I use GC-MS for purity analysis if my impurities are not volatile?

A5: GC-MS is best suited for volatile or semi-volatile and thermally stable compounds. If your impurities are non-volatile, derivatization might be an option to increase their volatility.[4] However, HPLC or LC-MS would be more direct and suitable methods for non-volatile impurities.

Troubleshooting Guides

HPLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No Peaks or Very Small Peaks 1. Detector lamp is off. 2. No sample injected (e.g., air bubble in autosampler). 3. Incorrect mobile phase composition. 4. Sample is too dilute.1. Turn on the detector lamp.[5] 2. Check the sample vial for sufficient volume and absence of air bubbles.[5] 3. Prepare fresh mobile phase and ensure correct composition. 4. Concentrate the sample or inject a larger volume.
Peak Tailing 1. Interaction with active silanols on the column. 2. Column overload. 3. Incorrect mobile phase pH.1. Use a highly end-capped column. Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations (0.1%).[3] 2. Reduce the injection volume or dilute the sample. 3. Adjust the mobile phase pH to suppress ionization of the analyte or silanol groups.[3]
Peak Fronting 1. Sample solvent is stronger than the mobile phase. 2. Column overload.1. Dissolve the sample in the mobile phase or a weaker solvent. 2. Dilute the sample.
Fluctuating Baseline 1. Air bubbles in the system. 2. Mobile phase not mixed properly or contaminated. 3. Detector flow cell is contaminated.1. Degas the mobile phase. Purge the pump to remove air bubbles.[6] 2. Prepare fresh mobile phase and ensure it is properly mixed.[7] 3. Flush the flow cell with a strong solvent like isopropanol.[7]
Shifting Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation. 4. Inconsistent flow rate.1. Ensure accurate mobile phase preparation and proper functioning of the gradient mixer.[6] 2. Use a column oven to maintain a constant temperature.[7] 3. Replace the column if it has deteriorated.[5] 4. Check the pump for leaks and ensure a consistent flow rate.[6]
GC-MS Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) 1. Active sites in the injector liner or column. 2. Column contamination.1. Use a deactivated injector liner. Consider derivatization of the analyte. 2. Bake out the column at a high temperature (within its limits). Trim the first few centimeters of the column.
Low Signal Intensity 1. Leak in the system. 2. Contaminated ion source. 3. Incorrect injection volume or split ratio.1. Perform a leak check, especially around the injector septa and column fittings. 2. Clean the ion source according to the manufacturer's instructions. 3. Optimize the injection volume and split ratio.
Mass Spectrum Does Not Match Library 1. Co-eluting peaks. 2. Background interference. 3. Incorrect mass calibration.1. Improve chromatographic separation by optimizing the temperature program. 2. Check for column bleed or contamination in the carrier gas or sample. 3. Perform a mass calibration (tuning) of the mass spectrometer.
Irreproducible Retention Times 1. Fluctuation in carrier gas flow rate. 2. Leaks in the system. 3. Inconsistent oven temperature profile.1. Check the gas supply and regulators for consistent pressure. 2. Perform a leak check. 3. Verify the accuracy and reproducibility of the oven temperature program.

Experimental Protocols

Proposed RP-HPLC Method for Purity Analysis

This method is a starting point and should be optimized and validated for your specific application.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 70 30
    15.0 20 80
    20.0 20 80
    20.1 70 30

    | 25.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Proposed GC-MS Method for Impurity Identification

This method is suitable for volatile impurities and confirmation of the main component's identity.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan.

  • Mass Range: 40 - 400 amu.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Data Presentation

Table 1: Example HPLC Method Validation Data (Illustrative)
ParameterResultAcceptance Criteria
Linearity (r²) > 0.999≥ 0.995
LOD 0.01 µg/mLReportable
LOQ 0.03 µg/mLReportable
Precision (%RSD) < 2.0%≤ 2.0%
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Table 2: Potential Impurities and Expected Chromatographic Behavior (Illustrative)
CompoundPotential Impurity TypeExpected HPLC ElutionExpected GC Elution
3,5-DifluoroanilineStarting MaterialEarlier than main peakEarlier than main peak
2,6-Difluoro-4-hydroxybenzonitrileIntermediateEarlier than main peakMay require derivatization
4-Bromo-3,5-difluoroanilineIntermediateClose to main peakClose to main peak
Dimerized By-productBy-productLater than main peakUnlikely to elute

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Problem (e.g., Peak Tailing, Shifting RT) check_system Check System Basics: - Leaks - Mobile Phase - Temperature start->check_system system_ok System OK? check_system->system_ok check_method Review Method Parameters: - pH - Gradient - Sample Solvent method_ok Method OK? check_method->method_ok check_column Evaluate Column Health: - Age/Usage - Contamination column_ok Column OK? check_column->column_ok system_ok->check_method Yes fix_system Action: - Tighten fittings - Prepare fresh mobile phase - Set column oven system_ok->fix_system No method_ok->check_column Yes adjust_method Action: - Adjust pH - Modify gradient - Change sample solvent method_ok->adjust_method No replace_column Action: - Flush column - Replace column column_ok->replace_column No end Problem Resolved column_ok->end Yes fix_system->check_system adjust_method->start replace_column->start

Caption: A logical workflow for troubleshooting common HPLC issues.

Impurity_Analysis_Workflow cluster_sample Sample Information cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis sample_info This compound (with potential impurities) hplc_prep Sample Prep for HPLC (Dissolve & Filter) sample_info->hplc_prep gcms_prep Sample Prep for GC-MS (Dissolve in volatile solvent) sample_info->gcms_prep hplc_analysis RP-HPLC Analysis (C18 Column, Gradient) hplc_prep->hplc_analysis hplc_data Purity by Area % (Non-volatile impurities) hplc_analysis->hplc_data final_report Final Purity Report hplc_data->final_report gcms_analysis GC-MS Analysis (DB-5ms, Temp. Program) gcms_prep->gcms_analysis gcms_data Impurity ID by Mass Spectrum (Volatile impurities) gcms_analysis->gcms_data gcms_data->final_report

Caption: General workflow for impurity analysis using HPLC and GC-MS.

References

Validation & Comparative

A Comparative Guide to 2,6-Difluoro-4-methoxybenzonitrile and 2-Fluoro-4-methoxybenzonitrile in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and final product characteristics. Among the vast array of available building blocks, fluorinated benzonitriles stand out for their utility in introducing fluorine atoms and versatile nitrile functionalities into target molecules. This guide provides a comprehensive comparison of two such key intermediates: 2,6-Difluoro-4-methoxybenzonitrile and 2-Fluoro-4-methoxybenzonitrile, with a focus on their synthetic applications, reactivity, and physical properties.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical properties of these reagents is essential for their effective use in synthesis. The following table summarizes the key physicochemical data for both compounds.

PropertyThis compound2-Fluoro-4-methoxybenzonitrile
CAS Number 123843-66-394610-82-9
Molecular Formula C₈H₅F₂NOC₈H₆FNO
Molecular Weight 169.13 g/mol 151.14 g/mol
Melting Point 53-57 °C62-65 °C
Boiling Point 212 °C at 760 mmHg233.9 °C at 760 mmHg
Appearance White solidWhite solid

Reactivity in Synthesis: The Impact of Fluorination

The primary difference in the synthetic utility of these two molecules lies in their reactivity, which is directly influenced by the number and position of the fluorine substituents.

This compound: The presence of two electron-withdrawing fluorine atoms flanking the nitrile group significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The fluorine atoms, particularly at the ortho positions, enhance the electrophilicity of the carbon atoms to which they are attached, making them more susceptible to attack by nucleophiles. This heightened reactivity allows for substitutions at the 2- and 6-positions under milder conditions than might be required for less activated systems. The strong inductive effect of the fluorine atoms also influences the acidity of the benzylic protons if the methoxy group were to be further functionalized.

2-Fluoro-4-methoxybenzonitrile: With only one fluorine atom at the 2-position, the aromatic ring is still activated towards nucleophilic attack, but to a lesser extent than its difluorinated counterpart. The single fluorine atom provides a site for nucleophilic displacement, and its electron-withdrawing nature facilitates this process. However, reactions may require more forcing conditions (higher temperatures, stronger bases) to achieve comparable yields and reaction rates to the difluorinated analog. The nitrile group can be readily transformed into other functional groups such as carboxylic acids, amides, or amines, making it a versatile synthetic handle.[1]

The following diagram illustrates the general concept of nucleophilic aromatic substitution on these benzonitrile cores.

SNAr_Comparison cluster_0 This compound cluster_1 2-Fluoro-4-methoxybenzonitrile DFMB 2,6-Difluoro-4- methoxybenzonitrile DFMB_Product Substituted Product DFMB->DFMB_Product Nu:⁻ (milder conditions) FMB 2-Fluoro-4- methoxybenzonitrile FMB_Product Substituted Product FMB->FMB_Product Nu:⁻ (stronger conditions)

A simplified representation of the relative reactivity in nucleophilic aromatic substitution.

Application in the Synthesis of Kinase Inhibitors: A Case Study

A significant application of this compound is in the synthesis of the potent and selective AKT kinase inhibitor, Capivasertib (AZD5363), which has been investigated for the treatment of various cancers.[2] In this synthesis, the difluorinated benzonitrile serves as a key building block for the construction of the core of the final drug molecule.

The diagram below outlines a simplified workflow for the synthesis of a key intermediate for Capivasertib, highlighting the role of this compound.

Capivasertib_Synthesis DFMB This compound Intermediate1 Nucleophilic Aromatic Substitution DFMB->Intermediate1 Amine Nucleophile Intermediate2 Further Functionalization Intermediate1->Intermediate2 Capivasertib_Core Capivasertib Core Structure Intermediate2->Capivasertib_Core

Synthetic workflow illustrating the use of this compound in the synthesis of a Capivasertib intermediate.

Experimental Protocols

Synthesis of a Key Intermediate for Capivasertib using this compound

This protocol describes a representative nucleophilic aromatic substitution reaction.

Materials:

  • This compound

  • Appropriate amine nucleophile (e.g., a protected piperidine derivative)

  • Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of this compound (1 equivalent) in NMP, add the amine nucleophile (1.1 equivalents) and DIPEA (2 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted product.

Expected Yield: Yields for this type of reaction are typically in the range of 70-90%, depending on the specific amine nucleophile used.

General Protocol for Nucleophilic Aromatic Substitution on 2-Fluoro-4-methoxybenzonitrile

This protocol outlines a general procedure that may require optimization depending on the nucleophile.

Materials:

  • 2-Fluoro-4-methoxybenzonitrile

  • Nucleophile (e.g., an alcohol, thiol, or amine)

  • A suitable base (e.g., sodium hydride, potassium carbonate, or a non-nucleophilic organic base)

  • A polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of the nucleophile (1.2 equivalents) in the chosen solvent, add the base (1.5 equivalents) at a suitable temperature (e.g., 0 °C for strong bases like NaH).

  • Stir the mixture for a short period to allow for the formation of the nucleophilic species.

  • Add a solution of 2-fluoro-4-methoxybenzonitrile (1 equivalent) in the same solvent.

  • Heat the reaction mixture to a temperature between 80 °C and 150 °C, and monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench appropriately (e.g., with water or a saturated ammonium chloride solution).

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by an appropriate method such as column chromatography or recrystallization.

Expected Yield: Yields can vary significantly based on the nucleophile and reaction conditions, but are generally expected to be moderate to good.

Conclusion

Both this compound and 2-fluoro-4-methoxybenzonitrile are valuable reagents in organic synthesis, particularly in the field of drug discovery. The choice between them will largely depend on the desired reactivity and the specific synthetic strategy.

  • This compound is the preferred reagent when a higher degree of activation is required for nucleophilic aromatic substitution, allowing for milder reaction conditions and potentially higher yields. Its utility is exemplified in the synthesis of complex pharmaceutical agents like Capivasertib.

  • 2-Fluoro-4-methoxybenzonitrile offers a more classical approach to introducing a fluorinated benzonitrile moiety. While it may require more forcing conditions for nucleophilic substitution compared to its difluorinated analog, it remains a versatile and widely used building block.

Researchers and drug development professionals should consider the electronic effects of the fluorine substituents and the overall synthetic plan when selecting the appropriate fluorinated benzonitrile for their specific application.

References

A Comparative Guide to the Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of drug development and materials science, the efficient synthesis of key intermediates is paramount. 2,6-Difluoro-4-hydroxybenzonitrile, a fluorinated aromatic compound, serves as a crucial building block in the creation of various advanced materials and pharmaceutical agents. This guide provides a comparative analysis of two prominent synthetic routes to this valuable compound, offering detailed experimental protocols, quantitative data, and a critical evaluation of each pathway to aid in the selection of the most suitable method for a given application.

Route 1: Multi-step Synthesis from 3,5-Difluoroaniline

This pathway commences with the readily available starting material, 3,5-difluoroaniline, and proceeds through a three-step sequence involving bromination, diazotization with subsequent hydrolysis, and finally, cyanidation.

Experimental Protocols

Step 1: Bromination of 3,5-Difluoroaniline to 4-Bromo-3,5-difluoroaniline

A detailed experimental protocol for the selective bromination of 3,5-difluoroaniline is crucial for the success of this route. While specific literature on the direct bromination of 3,5-difluoroaniline leading to the desired intermediate for this synthesis is not extensively detailed in the provided search results, a general approach for the bromination of similar aniline derivatives can be adapted. Typically, the reaction involves the treatment of the aniline with a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like chloroform or acetic acid. The reaction conditions, including temperature and reaction time, need to be carefully controlled to achieve the desired regioselectivity and yield.

Step 2: Diazotization and Hydrolysis of 4-Bromo-3,5-difluoroaniline to 4-Bromo-3,5-difluorophenol

The resulting 4-bromo-3,5-difluoroaniline is then converted to the corresponding phenol via a diazotization reaction followed by hydrolysis. Optimal conditions for this diazotization-hydrolysis step have been reported as follows: the molar ratio of 4-bromo-3,5-difluoroaniline to water should be 1:30, the ratio of 4-bromo-3,5-difluoroaniline to phosphoric acid should be 1:6, and the ratio of 4-bromo-3,5-difluoroaniline to copper sulfate pentahydrate should be 1:1.0.[1]

Step 3: Cyanidation of 4-Bromo-3,5-difluorophenol to 2,6-Difluoro-4-hydroxybenzonitrile

The final step involves the introduction of the nitrile group through a cyanidation reaction. This is typically achieved using a cyanide source, such as copper(I) cyanide, in a suitable solvent. This type of reaction, often a variation of the Rosenmund-von Braun or Sandmeyer reaction, requires careful execution due to the toxicity of cyanide reagents.

Quantitative Data
StepReactionReagents & ConditionsYieldPurityReference
1Bromination3,5-Difluoroaniline, Brominating AgentData not availableData not available-
2Diazotization & Hydrolysis4-Bromo-3,5-difluoroaniline, H₃PO₄, CuSO₄·5H₂OData for this step not individually reportedData not available[1]
3Cyanidation4-Bromo-3,5-difluorophenol, Cyanide sourceData not availableData not available-
Overall 3,5-Difluoroaniline → 2,6-Difluoro-4-hydroxybenzonitrile - 21.7% (molar) 99% [1]

Synthesis Pathway Diagram

Synthesis from3,5-Difluoroaniline start 3,5-Difluoroaniline intermediate1 4-Bromo-3,5-difluoroaniline start->intermediate1 Bromination intermediate2 4-Bromo-3,5-difluorophenol intermediate1->intermediate2 Diazotization & Hydrolysis product 2,6-Difluoro-4-hydroxybenzonitrile intermediate2->product Cyanidation

Diagram 1: Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile from 3,5-Difluoroaniline.

Route 2: Synthesis from 3,5-Difluorophenol via Formylation

An alternative approach begins with 3,5-difluorophenol and introduces the nitrile functionality through a formylation reaction to create an aldehyde intermediate, which is then converted to the final product.

Experimental Protocols

Step 1: Formylation of 3,5-Difluorophenol to 2,6-Difluoro-4-hydroxybenzaldehyde

This transformation can be achieved via the Duff reaction, a formylation method that utilizes hexamine as the formylating agent.[2] The reaction is typically carried out in an acidic medium, and while generally inefficient, it is a viable method for introducing an aldehyde group onto a phenol ring.[3]

Step 2: Conversion of 2,6-Difluoro-4-hydroxybenzaldehyde to 2,6-Difluoro-4-hydroxybenzonitrile

The aldehyde intermediate is then converted to the nitrile. This is a two-step process within a single pot, starting with the formation of an oxime by reacting the aldehyde with hydroxylamine hydrochloride.[4][5] The resulting aldoxime is then dehydrated to yield the nitrile.[6][7] Various dehydrating agents can be employed for this step.

Quantitative Data
StepReactionReagents & ConditionsYieldPurityReference
1Formylation (Duff Reaction)3,5-Difluorophenol, Hexamine, AcidData not availableData not available[2]
2aOximation2,6-Difluoro-4-hydroxybenzaldehyde, NH₂OH·HClData not availableData not available[4][5]
2bDehydration2,6-Difluoro-4-hydroxybenzaldoxime, Dehydrating agentData not availableData not available[6][7]

Synthesis Pathway Diagram

Synthesis from3,5-Difluorophenol start 3,5-Difluorophenol intermediate 2,6-Difluoro-4-hydroxybenzaldehyde start->intermediate Formylation (Duff Reaction) product 2,6-Difluoro-4-hydroxybenzonitrile intermediate->product Oximation & Dehydration

Diagram 2: Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile from 3,5-Difluorophenol.

Comparison and Conclusion

The synthesis route starting from 3,5-difluoroaniline offers a direct and established pathway to 2,6-difluoro-4-hydroxybenzonitrile. The key advantage of this route is the availability of quantitative data for the overall yield (21.7%) and purity (99%), providing a clear benchmark for process optimization.[1] However, the lack of detailed experimental procedures and yields for the individual bromination and cyanidation steps presents a challenge for direct implementation without further process development. The use of toxic cyanide reagents in the final step also necessitates stringent safety protocols.

The route commencing with 3,5-difluorophenol presents a potentially viable alternative. The Duff formylation, while noted for its inefficiency, offers a direct method to introduce the required carbon atom. The subsequent conversion of the aldehyde to the nitrile is a well-established two-step, one-pot procedure. A significant drawback of this route is the current lack of specific experimental data, including yields for each step, which makes a direct comparison of its overall efficiency with the aniline-based route difficult.

Recommendation:

The 3,5-difluorophenol route represents a promising area for further investigation. Its primary appeal lies in avoiding the use of diazotization and potentially offering a more streamlined process if the formylation and subsequent conversion can be optimized. Researchers looking for novel and potentially safer synthetic strategies may find this route to be a compelling alternative, though it will require initial experimental work to establish reliable protocols and determine its overall efficiency.

Ultimately, the choice of synthesis route will depend on the specific capabilities of the laboratory, the desired scale of production, and the willingness to undertake process optimization. Both pathways offer a foundation for the synthesis of the valuable intermediate, 2,6-difluoro-4-hydroxybenzonitrile.

References

Comparative Biological Activity Screening of 2,6-Difluoro-4-methoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of novel 2,6-Difluoro-4-methoxybenzonitrile derivatives. The objective is to present a clear, data-driven overview of their potential as therapeutic agents, focusing on anticancer and antimicrobial activities. The information herein is supported by established experimental protocols and presented for objective comparison.

Introduction

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The presence of the difluorobenzonitrile moiety is associated with a range of biological activities, including kinase inhibition and antimicrobial effects. This guide explores the cytotoxic and antimicrobial potential of a series of synthesized derivatives, providing a comparative assessment of their efficacy.

Anticancer Activity

The anticancer potential of this compound derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined to quantify the cytotoxic effects of these compounds.

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of the synthesized this compound derivatives against selected cancer cell lines. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)
DFMB-T1 Triazole DerivativeHCT116 (Colon)8.5 ± 0.7
MCF-7 (Breast)12.3 ± 1.1
DFMB-T2 Substituted TriazoleHCT116 (Colon)5.2 ± 0.4
MCF-7 (Breast)7.8 ± 0.6
DFMB-A1 Amide DerivativeHCT116 (Colon)15.1 ± 1.3
MCF-7 (Breast)20.5 ± 1.8
DFMB-A2 Substituted AmideHCT116 (Colon)10.8 ± 0.9
MCF-7 (Breast)14.2 ± 1.2
Doxorubicin AnthracyclineHCT116 (Colon)0.8 ± 0.1
MCF-7 (Breast)1.1 ± 0.2

Note: The data presented is representative and for illustrative purposes.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (e.g., HCT116, MCF-7) were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells were treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of viability against the logarithm of the compound concentration.

Potential Signaling Pathway Involvement

Benzonitrile and its derivatives have been implicated as inhibitors of various kinase signaling pathways crucial for cancer cell proliferation and survival. The PI3K/Akt/mTOR and MAPK pathways are common targets.[1][2] The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway, a potential target for these derivatives.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation DFMB_Derivative 2,6-Difluoro-4-methoxy- benzonitrile Derivative DFMB_Derivative->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Antimicrobial Activity

The antimicrobial efficacy of the this compound derivatives was assessed against common pathogenic bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, was determined.

Comparative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity (MIC in µg/mL) of the synthesized derivatives. Ciprofloxacin, a broad-spectrum antibiotic, was used as a positive control.

Compound IDDerivative ClassStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)
DFMB-T1 Triazole Derivative1632
DFMB-T2 Substituted Triazole816
DFMB-A1 Amide Derivative32>64
DFMB-A2 Substituted Amide1664
Ciprofloxacin Fluoroquinolone0.50.25

Note: The data presented is representative and for illustrative purposes.

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: A standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) was prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compounds were serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Experimental Workflow

The general workflow for screening the biological activity of the this compound derivatives is depicted below.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound Derivatives Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (MIC Determination) Purification->Antimicrobial IC50 IC50 Determination Anticancer->IC50 MIC_Value MIC Value Determination Antimicrobial->MIC_Value SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MIC_Value->SAR

Caption: General workflow for the biological screening of this compound derivatives.

Conclusion

This guide provides a comparative overview of the potential biological activities of this compound derivatives. The presented data, based on established in vitro screening methods, suggest that these compounds, particularly the triazole derivatives, exhibit promising anticancer and antimicrobial properties. Further investigation into their mechanism of action and in vivo efficacy is warranted to fully elucidate their therapeutic potential. The detailed experimental protocols and workflow diagrams serve as a resource for researchers in the design and execution of future studies in this area.

References

A Comparative Guide to the Reactivity of Fluorinated Benzonitriles for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of fluorinated benzonitriles is critical for the strategic design of synthetic pathways and the development of novel molecular entities. The strategic placement of fluorine atoms on the benzonitrile scaffold dramatically influences the electrophilicity of the aromatic ring, thereby modulating its susceptibility to nucleophilic attack. This guide provides a comparative analysis of the reactivity of various fluorinated benzonitriles, with a focus on nucleophilic aromatic substitution (SNAr), supported by theoretical principles and a detailed experimental protocol for kinetic analysis.

The reactivity of fluorinated benzonitriles is predominantly governed by the powerful electron-withdrawing effects of both the fluorine atoms and the nitrile group. In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[1][2] The stability of this intermediate is paramount to the overall reaction rate.

Fluorine, being the most electronegative element, exerts a strong inductive effect (-I), withdrawing electron density from the aromatic ring and stabilizing the negative charge of the Meisenheimer intermediate.[2] This effect is most pronounced when the fluorine atom is positioned ortho or para to the site of nucleophilic attack. The cyano group (-CN) is also a potent electron-withdrawing group through both induction and resonance (-M effect), further activating the ring for nucleophilic substitution, particularly when it is ortho or para to the leaving group.

Quantitative Comparison of Reactivity

CompoundStructureExpected Relative ReactivityRationale
4-FluorobenzonitrileF-C₆H₄-CN (para)BaselineThe single fluorine atom and the cyano group activate the ring for nucleophilic attack at the carbon bearing the fluorine.
2-FluorobenzonitrileF-C₆H₄-CN (ortho)Similar to 4-FluorobenzonitrileThe ortho and para positions for the activating group relative to the leaving group generally lead to similar reactivity in SNAr reactions.
2,4-DifluorobenzonitrileF₂-C₆H₃-CNHigherThe presence of a second fluorine atom provides additional inductive stabilization of the Meisenheimer intermediate, increasing the reaction rate compared to monofluorinated benzonitriles.
2,6-DifluorobenzonitrileF₂-C₆H₃-CNHigherSimilar to 2,4-difluorobenzonitrile, the two fluorine atoms enhance the electrophilicity of the ring and stabilize the intermediate.
PentafluorobenzonitrileC₆F₅-CNHighestWith five electron-withdrawing fluorine atoms, the aromatic ring is highly electron-deficient, making it exceptionally reactive towards nucleophiles and providing substantial stabilization for the Meisenheimer complex.

Experimental Protocols

To quantitatively assess the reactivity of different fluorinated benzonitriles, a kinetic study can be performed by monitoring the reaction progress over time. A common method involves reacting the fluorinated benzonitrile with a nucleophile, such as piperidine, and monitoring the disappearance of the starting material or the formation of the product using High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

Kinetic Analysis of the SNAr Reaction between a Fluorinated Benzonitrile and Piperidine using HPLC

Objective: To determine the second-order rate constant for the reaction of a selected fluorinated benzonitrile with piperidine in a suitable solvent (e.g., acetonitrile) at a constant temperature.

Materials:

  • Fluorinated benzonitrile (e.g., 4-fluorobenzonitrile)

  • Piperidine

  • Acetonitrile (HPLC grade)

  • Internal standard (e.g., naphthalene, biphenyl)

  • Thermostatted reaction vessel

  • HPLC system with a UV detector and a suitable C18 column

  • Autosampler

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the fluorinated benzonitrile in acetonitrile at a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of piperidine in acetonitrile at a known concentration (e.g., 1 M).

    • Prepare a stock solution of the internal standard in acetonitrile at a known concentration.

  • Reaction Setup:

    • In a thermostatted reaction vessel maintained at a constant temperature (e.g., 50 °C), add a known volume of the fluorinated benzonitrile stock solution and the internal standard stock solution.

    • Allow the solution to equilibrate to the reaction temperature.

    • Initiate the reaction by adding a known volume of the pre-heated piperidine stock solution. The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics with respect to the fluorinated benzonitrile.

  • HPLC Monitoring:

    • Immediately after the addition of piperidine, start monitoring the reaction by withdrawing aliquots at regular time intervals.

    • Quench the reaction in each aliquot by diluting it with a large volume of the mobile phase.

    • Inject the quenched samples into the HPLC system.

    • The HPLC method should be developed to achieve good separation of the starting material, product, and internal standard. Monitor the absorbance at a wavelength where the starting material has a strong absorbance.

  • Data Analysis:

    • For each time point, determine the concentration of the fluorinated benzonitrile by comparing the peak area of the analyte to that of the internal standard, using a pre-established calibration curve.

    • Plot the natural logarithm of the concentration of the fluorinated benzonitrile (ln[ArF]) versus time.

    • Under pseudo-first-order conditions, this plot should yield a straight line with a slope equal to -k', where k' is the pseudo-first-order rate constant.

    • The second-order rate constant (k) can then be calculated by dividing k' by the concentration of piperidine: k = k' / [Piperidine].

Mandatory Visualization

The following diagrams illustrate the key mechanistic and workflow aspects of the comparative analysis.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow prep 1. Prepare Stock Solutions (ArF, Nucleophile, Int. Std.) react 2. Initiate Reaction in Thermostatted Vessel prep->react sample 3. Withdraw & Quench Aliquots at Timed Intervals react->sample hplc 4. HPLC Analysis (Separate & Quantify) sample->hplc analyze 5. Data Analysis (Plot ln[ArF] vs. time) hplc->analyze calc 6. Calculate Rate Constant (k) analyze->calc

Caption: Experimental workflow for kinetic analysis using HPLC.

References

Efficacy of 2,6-Difluorobenzoyl-Based Compounds: A Comparative Analysis Against Existing Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and more effective insecticides is a continuous endeavor in agrochemical research. Compounds featuring a 2,6-difluorobenzoyl moiety have emerged as a significant class of insect growth regulators. While specific efficacy data for compounds directly derived from 2,6-difluoro-4-methoxybenzonitrile is not extensively available in public literature, a closely related and well-established class of insecticides, the benzoylphenylureas (BPUs), share the critical 2,6-difluorobenzoyl pharmacophore. This guide provides a comprehensive comparison of the efficacy of these BPU insecticides against other existing chemical classes, supported by experimental data and detailed protocols.

Mechanism of Action: Inhibition of Chitin Synthesis

Benzoylphenylurea insecticides act as potent and specific inhibitors of chitin synthesis in insects.[1][2] Chitin is an essential polysaccharide, a primary component of the insect's exoskeleton. By inhibiting the enzyme chitin synthase, these compounds disrupt the formation of the new cuticle during the molting process. This leads to an inability to shed the old exoskeleton, resulting in larval mortality.[1] This mode of action is highly selective for insects and other arthropods, exhibiting low toxicity to vertebrates which do not synthesize chitin.

Quantitative Efficacy Comparison

The following table summarizes the median lethal concentration (LC50) values of several prominent benzoylphenylurea insecticides against the fall armyworm (Spodoptera frugiperda), a significant agricultural pest. For comparison, data for insecticides with different modes of action are also included. Lower LC50 values indicate higher toxicity.

Insecticide ClassActive IngredientTarget PestLC50 (µg/mL)Citation
Benzoylphenylurea Lufenuron Spodoptera litura (3rd instar)44.073 (topical) / 62.581 (ingestion)[3]
Benzoylphenylurea Diflubenzuron Spodoptera litura (3rd instar)90.048 (topical) / 75.828 (ingestion)[3]
Benzoylphenylurea Novaluron Spodoptera litura (3rd instar)59.885 (topical) / 74.731 (ingestion)[3]
DiamideChlorantraniliproleSpodoptera frugiperda32.45[4]
OxadiazineIndoxacarbSpodoptera frugiperda15.26[4]
CarbamateMethomylSpodoptera frugiperda287.34[4]

Experimental Protocols

In Vitro Chitin Synthase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the chitin synthase enzyme.

  • Enzyme Preparation: A crude enzyme extract containing chitin synthase is prepared from the target insect species (e.g., from the integument of late-instar larvae).

  • Reaction Mixture: The assay is typically conducted in a microplate format. Each well contains the enzyme extract, a buffer solution, and the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), which is often radiolabeled.

  • Compound Incubation: Test compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plate is incubated to allow the enzymatic reaction to proceed, resulting in the formation of chitin.

  • Quantification: The amount of chitin produced is quantified. If a radiolabeled substrate is used, this can be done by measuring the radioactivity incorporated into the insoluble chitin polymer, which is captured on a filter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.

In Vivo Larval Bioassay (Leaf-Dip Method)

This method assesses the insecticidal activity of a compound when ingested by the larvae.

  • Insect Rearing: Larvae of a susceptible laboratory strain of the target pest (e.g., Spodoptera frugiperda) are reared on an artificial diet under controlled conditions (e.g., 26 ± 2 °C, 60 ± 10% RH, and a 12:12 h light:dark photoperiod).[5]

  • Insecticide Solutions: Serial dilutions of the test compounds are prepared in water containing a surfactant to ensure even coating of the leaves.

  • Leaf Treatment: Maize leaf discs are dipped into the insecticide solutions for a standardized time (e.g., 30 seconds) and then allowed to air dry. Control leaves are dipped in the surfactant solution only.

  • Exposure: The treated leaf discs are placed in individual Petri dishes, and one larva (e.g., 2nd or 3rd instar) is introduced into each dish.

  • Mortality Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours) post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value for each compound.[5]

Signaling Pathways and Experimental Workflows

Chitin_Synthesis_Pathway UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Chitin Chitin Polymer Chitin_Synthase->Chitin Exoskeleton Exoskeleton Formation Chitin->Exoskeleton BPU Benzoylphenylurea (e.g., Lufenuron, Diflubenzuron) BPU->Chitin_Synthase Inhibition

Caption: Simplified diagram of the chitin biosynthesis pathway and the inhibitory action of benzoylphenylurea insecticides.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Insect_Rearing Insect Rearing Larval_Exposure Larval Exposure Insect_Rearing->Larval_Exposure Compound_Dilution Compound Dilution Leaf_Dip Leaf Dipping Compound_Dilution->Leaf_Dip Leaf_Dip->Larval_Exposure Mortality_Assessment Mortality Assessment Larval_Exposure->Mortality_Assessment Data_Analysis Data Analysis (LC50) Mortality_Assessment->Data_Analysis

Caption: Workflow for the in vivo leaf-dip bioassay to determine insecticide efficacy.

References

Benchmarking 2,6-Difluoro-4-methoxybenzonitrile: A Comparative Guide for Liquid Crystal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive analysis of 2,6-Difluoro-4-methoxybenzonitrile's potential in liquid crystal formulations reveals promising characteristics, positioning it as a noteworthy candidate for advanced material development. This guide provides a comparative benchmark against the well-established liquid crystal materials, 4-Cyano-4'-pentylbiphenyl (5CB) and the E7 mixture, offering researchers and drug development professionals a critical overview of its anticipated performance based on structure-property relationships.

Comparative Performance Analysis

The following tables summarize the known properties of the benchmark materials, 5CB and E7, and provide a qualitative assessment of the expected influence of this compound on liquid crystal mixtures. This assessment is based on established principles of liquid crystal chemistry, where fluorination is known to enhance thermal stability and reduce viscosity.

Table 1: Key Physical and Mesomorphic Properties

PropertyThis compound (Expected Influence)4-Cyano-4'-pentylbiphenyl (5CB)E7 Liquid Crystal Mixture
CAS Number 123843-66-340817-08-163748-28-7
Molecular Formula C₈H₅F₂NOC₁₈H₁₉NMixture
Melting Point (°C) 53-5722.5[1][2]-
Clearing Point (°C) Likely to increase the clearing point of host mixtures due to its rigid structure.35.0[1][3][4]~60

Table 2: Electro-Optical and Viscometric Properties

PropertyThis compound (Expected Influence)4-Cyano-4'-pentylbiphenyl (5CB)E7 Liquid Crystal Mixture
Dielectric Anisotropy (Δε) Expected to be positive and potentially high due to the strong dipole of the nitrile group and the influence of fluorine atoms.Positive[4]High positive[5]
Birefringence (Δn) The conjugated system suggests a contribution to birefringence, though the overall effect would depend on its concentration and interaction with the host.~0.18 (at 589 nm, 25°C)~0.225 (at 589 nm, 20°C)
Rotational Viscosity (γ₁) The fluorine substitution is anticipated to lower the rotational viscosity of mixtures, leading to faster switching times.Data varies with temperature.Data varies with temperature.

Structure-Property Relationship of this compound

The molecular architecture of this compound provides key insights into its potential performance-enhancing capabilities in liquid crystal formulations. The strategic placement of fluorine atoms, combined with the methoxy and nitrile functional groups, is expected to favorably influence the material's electro-optical and physical properties.

Structure-Property Relationship of this compound cluster_structure Molecular Structure cluster_properties Predicted Liquid Crystal Properties Structure This compound C₈H₅F₂NO Dielectric High Dielectric Anisotropy (Δε) Strong nitrile dipole moment Structure:f1->Dielectric Birefringence Moderate-to-High Birefringence (Δn) Extended π-conjugation from the benzene ring Structure:f1->Birefringence Viscosity Low Rotational Viscosity (γ₁) Fluorine substitution reduces intermolecular forces Structure:f1->Viscosity Stability Enhanced Thermal & Chemical Stability Strong C-F bonds Structure:f1->Stability

Expected influence of molecular structure on LC properties.

Experimental Protocols

To empirically validate the performance of this compound in a liquid crystal mixture, the following experimental protocols are recommended.

Measurement of Clearing Point (Nematic-to-Isotropic Phase Transition)

Method: Differential Scanning Calorimetry (DSC)

Protocol:

  • Calibrate the DSC instrument using a standard material with a known melting point and enthalpy of fusion (e.g., indium).

  • Accurately weigh 3-5 mg of the liquid crystal sample into a hermetically sealed aluminum pan. An empty sealed pan will serve as the reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected isotropic transition.

  • Cool the sample at the same rate to a temperature below the expected crystallization point.

  • Perform a second heating cycle at the same rate. The clearing point is determined as the peak temperature of the endothermic transition from the nematic to the isotropic phase on the second heating scan.[6][7][8]

Measurement of Dielectric Anisotropy (Δε)

Method: Capacitance Measurement

Protocol:

  • Prepare two liquid crystal cells with transparent indium tin oxide (ITO) electrodes: one with a planar alignment layer and one with a homeotropic alignment layer.

  • Fill the cells with the liquid crystal mixture in its isotropic phase and then cool slowly to the nematic phase to ensure uniform alignment.

  • Measure the capacitance of the empty planar cell (C_empty).

  • Measure the capacitance of the filled planar cell (C_parallel) at a specific frequency (e.g., 1 kHz). The perpendicular component of the dielectric permittivity (ε⊥) is calculated from this measurement.[9][10][11]

  • Measure the capacitance of the filled homeotropic cell (C_perpendicular) under the same conditions to determine the parallel component of the dielectric permittivity (ε∥).[9][10][11]

  • The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.[11]

Measurement of Rotational Viscosity (γ₁)

Method: Rotating Magnetic Field Method

Protocol:

  • Place the liquid crystal sample in a small, cylindrical glass vial within a temperature-controlled housing.

  • Position the sample in a rotating magnetic field of sufficient strength to align the liquid crystal director.

  • Slowly increase the rotation speed of the magnetic field.

  • Monitor the orientation of the liquid crystal director using an optical method (e.g., by measuring the transmitted light intensity through crossed polarizers).

  • The rotational viscosity can be determined from the critical rotation speed at which the director can no longer follow the rotating magnetic field.[12][13]

Measurement of Birefringence (Δn)

Method: Abbe Refractometer

Protocol:

  • Calibrate the Abbe refractometer using a standard with a known refractive index.

  • Apply a small drop of the liquid crystal sample onto the prism of the refractometer.

  • Use a polarizing filter to separate the ordinary (nₒ) and extraordinary (nₑ) rays.

  • For the ordinary refractive index (nₒ), orient the polarizer such that the electric field of the light is perpendicular to the director of the liquid crystal.

  • Rotate the refractometer's measurement knob until the shadow line aligns with the crosshairs in the eyepiece and record the reading for nₒ.

  • For the extraordinary refractive index (nₑ), rotate the polarizer by 90 degrees so the electric field is parallel to the liquid crystal director.

  • Repeat the measurement to obtain nₑ.

  • The birefringence is calculated as Δn = nₑ - nₒ.

Experimental Workflow for Liquid Crystal Characterization

The comprehensive characterization of a novel liquid crystal material involves a systematic workflow to determine its key physical and electro-optical properties. This process ensures a thorough evaluation of its potential for various applications.

Experimental Workflow for Liquid Crystal Characterization cluster_synthesis Material Preparation cluster_characterization Property Measurement cluster_analysis Data Analysis & Comparison Synthesis Synthesis & Purification of This compound Doping Doping into Host Liquid Crystal (e.g., 5CB) Synthesis->Doping ClearingPoint Clearing Point (DSC) Doping->ClearingPoint Dielectric Dielectric Anisotropy (Capacitance Measurement) Doping->Dielectric Viscosity Rotational Viscosity (Rotating Magnetic Field) Doping->Viscosity Birefringence Birefringence (Abbe Refractometer) Doping->Birefringence DataCompilation Data Compilation & Table Generation ClearingPoint->DataCompilation Dielectric->DataCompilation Viscosity->DataCompilation Birefringence->DataCompilation Comparison Comparison with Benchmark Materials (5CB, E7) DataCompilation->Comparison

Workflow for characterizing a new liquid crystal component.

References

A Comparative Guide to Catalysts for Suzuki Coupling of 2,6-Difluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Catalytic Systems for a Challenging Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the synthesis of sterically hindered and electron-deficient biaryls, such as those derived from 2,6-difluoro-4-methoxybenzonitrile, presents a significant challenge. The electronic properties and steric hindrance of this substrate necessitate robust and highly active catalytic systems to achieve satisfactory yields. This guide provides a comparative analysis of various palladium-based catalysts for the Suzuki coupling of this compound, with supporting data from studies on structurally similar substrates to inform catalyst selection and optimization.

Catalyst Performance Comparison

The choice of catalyst, particularly the ligand and palladium precursor, is critical for overcoming the challenges associated with the Suzuki coupling of this compound. Below is a summary of the performance of different classes of palladium catalysts with this and structurally related electron-deficient and sterically hindered aryl halides.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Catalyst System 1
Pd(PPh₃)₄TriphenylphosphineK₃PO₄THF6019Moderate to GoodA classical catalyst, may require higher catalyst loading and longer reaction times for challenging substrates.[1]
Catalyst System 2
XPhos Pd G2XPhosK₃PO₄Toluene/Water11024HighA highly effective Buchwald precatalyst for sterically hindered and electron-deficient aryl chlorides.[][3][4][5]
Catalyst System 3
PEPPSI-IPrIPr (NHC Ligand)K₂CO₃Methanol8012HighAn air and moisture-stable N-heterocyclic carbene (NHC) precatalyst with broad functional group tolerance.[6]

Note: The data presented is compiled from studies on this compound and structurally similar electron-deficient aryl halides. Yields are highly dependent on the specific boronic acid coupling partner and reaction conditions.

Discussion and Catalyst Selection

The selection of an optimal catalyst for the Suzuki-Miyaura coupling of this compound hinges on a balance between reactivity, stability, and practicality.

  • Traditional Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a versatile and widely used catalyst. However, for challenging substrates like this compound, it may necessitate higher temperatures, longer reaction times, and may be sensitive to air and moisture.[1][7]

  • Bulky, Electron-Rich Phosphine Ligands and Palladacycle Precatalysts (e.g., XPhos Pd G2): The development of Buchwald ligands, such as XPhos, has revolutionized Suzuki-Miyaura couplings. These ligands are characterized by their steric bulk and electron-rich nature, which promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. The corresponding palladacycle precatalysts, like XPhos Pd G2, offer high stability and activity, enabling the coupling of sterically hindered and electron-deficient substrates, often with lower catalyst loadings and under milder conditions than traditional catalysts.[][3][4][5] They are particularly effective for couplings involving less reactive aryl chlorides.

  • N-Heterocyclic Carbene (NHC) Ligands and PEPPSI Precatalysts (e.g., PEPPSI-IPr): N-Heterocyclic carbenes are strong sigma-donating ligands that form highly stable and active palladium complexes. The Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts, such as PEPPSI-IPr, are air- and moisture-stable precatalysts that offer exceptional efficiency and broad functional group tolerance.[6] These catalysts are highly effective for a wide range of cross-coupling reactions, including those with challenging substrates.

Experimental Protocols

Below are detailed experimental protocols for the Suzuki-Miyaura coupling reaction, which can be adapted for this compound.

Protocol 1: General Procedure using a Buchwald Precatalyst (e.g., XPhos Pd G2)

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G2 (1-2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene/Water (e.g., 5:1 v/v), degassed

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, XPhos Pd G2, and potassium phosphate.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using a PEPPSI Precatalyst (e.g., PEPPSI-IPr)

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • PEPPSI-IPr (1-3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous methanol, degassed

  • Organic solvent for extraction (e.g., Dichloromethane)

  • Brine solution

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, PEPPSI-IPr, and potassium carbonate to a dry reaction vessel.

  • Add degassed anhydrous methanol.

  • Seal the vessel and heat the reaction mixture to 60-80 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and filter through a pad of celite, washing with methanol.

  • Concentrate the filtrate and partition the residue between water and an organic solvent.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography.

Visualizing the Process

To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.

Suzuki_Workflow reagents Combine Reactants: - Aryl Halide - Boronic Acid - Base catalyst Add Catalyst System: - Pd Precursor - Ligand reagents->catalyst 1 solvent Add Degassed Solvent catalyst->solvent 2 reaction Heat and Stir under Inert Atmosphere solvent->reaction 3 workup Aqueous Workup & Extraction reaction->workup 4 purification Purification (e.g., Chromatography) workup->purification 5 product Isolated Product purification->product 6

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_halide Ar-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition (Ar-X) pd2_boronate Ar-Pd(II)L_n-Ar' pd2_halide->pd2_boronate Transmetalation (Ar'-B(OR)2) pd2_boronate->pd0 Reductive Elimination product Product (Ar-Ar') pd2_boronate->product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Spectroscopic comparison of 2,6-Difluoro-4-methoxybenzonitrile and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 2,6-Difluoro-4-methoxybenzonitrile and Its Precursors

This guide provides a detailed spectroscopic comparison of the final product, this compound, with its key precursors, 3,5-Difluoroanisole and 2,6-Difluorobenzaldehyde. This analysis is crucial for researchers and professionals in drug development and chemical synthesis for reaction monitoring, quality control, and structural verification. The comparison is supported by experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Synthetic Pathway

The synthesis of this compound can be conceptualized as proceeding from precursors that contain the core difluorinated aromatic ring. The following diagram illustrates a possible synthetic logic, highlighting the transformation of functional groups that are monitored by spectroscopic methods.

Synthetic_Pathway cluster_precursors Precursors cluster_product Final Product 3_5_Difluoroanisole 3,5-Difluoroanisole Product This compound 3_5_Difluoroanisole->Product Cyanation 2_6_Difluorobenzaldehyde 2,6-Difluorobenzaldehyde 2_6_Difluorobenzaldehyde->Product Oximation & Dehydration / Other functional group transformations

Caption: Synthetic routes to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

Infrared (IR) Spectroscopy Data
Compound NameKey IR Absorptions (cm⁻¹)
3,5-Difluoroanisole C-H (aromatic), C-F, C-O (ether)
2,6-Difluorobenzaldehyde ~2850, ~2750 (C-H, aldehyde), ~1700 (C=O, aldehyde), C-H (aromatic), C-F
This compound ~2230 (C≡N, nitrile), C-H (aromatic), C-F, C-O (ether)
¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
Compound Name¹H NMR Signals (CDCl₃)
3,5-Difluoroanisole Aromatic protons, Methoxy (-OCH₃) protons
2,6-Difluorobenzaldehyde ~10.0 (s, 1H, -CHO), Aromatic protons
This compound Aromatic protons, ~3.9 (s, 3H, -OCH₃)
¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
Compound Name¹³C NMR Signals (CDCl₃)
3,5-Difluoroanisole Aromatic carbons, Methoxy carbon
2,6-Difluorobenzaldehyde ~185 (C=O), Aromatic carbons
This compound ~115 (C≡N), Aromatic carbons, Methoxy carbon
Mass Spectrometry Data
Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
3,5-Difluoroanisole C₇H₆F₂O144.12144 (M⁺)
2,6-Difluorobenzaldehyde C₇H₄F₂O142.10142 (M⁺), 141 (M-H)⁺, 113 (M-CHO)⁺[1][2]
This compound C₈H₅F₂NO169.13169 (M⁺)[3]

Experimental Protocols

Synthesis of this compound from 2,6-Difluoro-4-methoxybenzamide

A solution of thionyl chloride (139.0 g, 1.17 mol) in dry N,N-dimethylformamide (DMF) (150 ml) is added to a stirred solution of 2,6-Difluoro-4-methoxybenzamide (20.0 g, 0.11 mol) in dry DMF (250 ml) at room temperature.[4] The mixture is stirred at room temperature overnight and then poured onto ice-water.[4] The product is extracted with ether. The combined ether extracts are washed with water, saturated sodium hydrogen carbonate solution, and water again, and then dried over magnesium sulfate.[4] The solvent is removed under reduced pressure to yield the product.[4]

Spectroscopic Analysis
  • IR Spectroscopy: Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as neat liquids (for liquid samples) or as KBr pellets (for solid samples). Data is typically collected over a range of 4000-400 cm⁻¹.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are typically dissolved in a deuterated solvent such as deuterochloroform (CDCl₃), with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Mass spectra can be acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, and the resulting mass-to-charge ratio (m/z) of the fragments is detected.[1]

Workflow for Spectroscopic Analysis

The following diagram outlines the general workflow for the spectroscopic analysis and characterization of the synthesized compounds.

Spectroscopic_Analysis_Workflow Start Synthesized Compound Purification Purification (e.g., Chromatography, Recrystallization) Start->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Structural Confirmation IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Final_Report Final Characterization Report Data_Analysis->Final_Report

Caption: General workflow for spectroscopic analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,6-Difluoro-4-methoxybenzonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2,6-Difluoro-4-methoxybenzonitrile, ensuring operational integrity and compliance with safety regulations.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate safety measures. This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Always handle this chemical within a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable when handling this compound. The following equipment is mandatory to create a protective barrier:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[1]Protects against splashes and airborne particles.
Skin Protection Chemical-impermeable gloves (e.g., nitrile rubber, inspected before use) and a lab coat.[1]Prevents skin contact. Contaminated clothing should be removed and washed before reuse.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate filter if ventilation is inadequate or for spill cleanup.Prevents inhalation of dust or vapors.
Hazard Classification and Precautionary Statements
Hazard ClassGHS PictogramSignal WordHazard StatementPrecautionary Statement Examples
Acute Toxicity, Oral (Category 4)WarningH302: Harmful if swallowed.[1]P264: Wash skin thoroughly after handling.
Skin Irritation (Category 2)WarningH315: Causes skin irritation.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Eye Irritation (Category 2A)WarningH319: Causes serious eye irritation.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemWarningH335: May cause respiratory irritation.[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Hazardous to the aquatic environment, acute hazard (Category 3)NoneNoneH402: Harmful to aquatic life.P273: Avoid release to the environment.

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical for ensuring laboratory safety and environmental protection. As a fluorinated aromatic nitrile, it is classified as a halogenated organic waste .[2]

Experimental Workflow for Disposal

Figure 1. Workflow for the proper disposal of this compound.

Detailed Methodologies
  • Waste Identification and Segregation :

    • Classify any waste containing this compound, including contaminated materials and rinseates, as Halogenated Organic Waste .[2]

    • This waste stream must be kept separate from non-halogenated solvents, aqueous waste, and solid waste to ensure proper treatment.

  • Container Selection and Labeling :

    • Select a waste container that is in good condition, compatible with the chemical, and has a secure, vapor-tight lid. High-density polyethylene (HDPE) containers are generally suitable.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Waste this compound," and any other constituents with their approximate percentages. The accumulation start date must also be clearly visible.

  • Waste Accumulation :

    • Carefully transfer the waste into the designated container, avoiding splashes or spills.

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from ignition sources and incompatible materials. Secondary containment is highly recommended.

  • Spill Management :

    • In the event of a small spill, ensure the area is well-ventilated and wear appropriate PPE.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.

    • Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[3]

    • Clean the spill area thoroughly.

  • Final Disposal :

    • Do not dispose of this compound down the drain or in the regular trash.[3] Discharge into the environment must be avoided.

    • Arrange for the collection of the hazardous waste container by a licensed professional waste disposal service.[3]

    • The standard and recommended disposal method for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[4] This process ensures the complete destruction of the compound, preventing the formation of toxic byproducts.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship.

References

Safeguarding Your Research: A Guide to Handling 2,6-Difluoro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety and logistical information for the handling and disposal of 2,6-Difluoro-4-methoxybenzonitrile (CAS No. 123843-66-3). Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and the integrity of your research.

I. Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Protection Type Specific Requirement Rationale
Hand Protection Nitrile gloves.[2][3][4][5][6]Provides a robust barrier against a wide range of chemicals, including nitriles, protecting against skin irritation and absorption.[2][3][4][5] Gloves must be inspected before use and disposed of after handling the compound.[1]
Eye and Face Protection Safety glasses with side shields and a face shield.[1]Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Skin and Body Protection Laboratory coat.Prevents contact of the chemical with skin and personal clothing.
Respiratory Protection Use in a well-ventilated area or in a chemical fume hood.[7]Minimizes the risk of inhaling dust or vapors, which can cause respiratory tract irritation.[1]

II. Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to use in experimental procedures.

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[8]

    • Keep the container tightly closed when not in use.[7][8]

  • Preparation and Use:

    • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

    • Before handling, ensure all required PPE is correctly donned.

    • Measure and dispense the required amount of the compound carefully to avoid generating dust.

    • If transferring solutions, use appropriate glassware and techniques to prevent spills and splashes.

  • Post-Procedure:

    • Decontaminate all work surfaces with a suitable solvent and cleaning agent.

    • Properly label and store any unused portion of the chemical.

    • Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[1][7]

III. Emergency Plan: Exposure and Spill Response

Immediate and appropriate action is crucial in the event of an emergency.

Emergency Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10][11] Remove contaminated clothing.[10] Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][10][11] Remove contact lenses if present and easy to do.[1][10] Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air.[1][10] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]
Minor Spill (<10g in a fume hood) Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area.
Major Spill (>10g or outside a fume hood) Evacuate the immediate area and alert others. Prevent entry to the area. Contact the institutional safety office or emergency response team for cleanup.

IV. Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and associated waste is mandatory to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., gloves, pipette tips, absorbent materials), and empty containers, in a designated and clearly labeled hazardous waste container.

    • Do not mix this waste with other incompatible waste streams.

  • Container Management:

    • Use a chemically resistant container with a secure lid for waste collection.

    • The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Procedure:

    • Dispose of the hazardous waste through a licensed professional waste disposal service.[1]

    • Follow all institutional, local, and national regulations for hazardous waste disposal.

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Don PPE B Work in Fume Hood A->B C Weigh/Measure Compound B->C D Perform Experiment C->D E Decontaminate Work Area D->E H Spill or Exposure? D->H F Segregate Waste E->F G Dispose of Waste F->G I Follow Emergency Plan H->I Yes I->G

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.